2-(2-Methylpropyl)azulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
819884-05-4 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)azulene |
InChI |
InChI=1S/C14H16/c1-11(2)8-12-9-13-6-4-3-5-7-14(13)10-12/h3-7,9-11H,8H2,1-2H3 |
InChI Key |
DZCNBZDNTITKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=CC2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylpropyl)azulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 2-(2-Methylpropyl)azulene, also known as 2-isobutylazulene. The methodologies and data presented are based on established principles of azulene chemistry, offering a predictive framework for its synthesis and analysis.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The introduction of alkyl substituents, such as the 2-methylpropyl group, can modulate these properties, making the targeted synthesis of such compounds a valuable endeavor. This document outlines a plausible synthetic pathway and the expected analytical characterization of the title compound.
Proposed Synthesis Pathway
A common and effective method for the synthesis of substituted azulenes involves the reaction of a pyrylium salt with a cyclopentadienide anion. This approach, a variation of the Hafner-Zinser azulene synthesis, is proposed for the preparation of this compound.
The proposed reaction involves the condensation of 2-(2-Methylpropyl)pyrylium tetrafluoroborate with sodium cyclopentadienide. The pyrylium salt serves as the seven-membered ring precursor, while the cyclopentadienide provides the five-membered ring of the azulene core.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following is a detailed, predictive experimental protocol for the synthesis of this compound.
3.1. Materials and Reagents
-
2-(2-Methylpropyl)pyrylium tetrafluoroborate
-
Sodium cyclopentadienide solution (e.g., 2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
3.2. Synthesis Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-Methylpropyl)pyrylium tetrafluoroborate.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the pyrylium salt.
-
Addition of Cyclopentadienide: Slowly add a solution of sodium cyclopentadienide in THF to the stirred solution of the pyrylium salt at room temperature. The reaction mixture is expected to develop a deep color, characteristic of azulene formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
3.3. Purification
Purify the crude this compound by column chromatography on silica gel, eluting with a non-polar solvent such as hexane. The azulene-containing fractions will be identifiable by their characteristic blue color. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Caption: General experimental workflow for the synthesis.
Predicted Characterization Data
The following tables summarize the expected analytical data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| H-1, H-3 | ~ 7.0 - 7.2 | ~ 116 - 118 |
| C-2 | - | ~ 150 - 152 |
| H-4, H-8 | ~ 8.0 - 8.2 | ~ 136 - 138 |
| H-5, H-7 | ~ 7.2 - 7.4 | ~ 124 - 126 |
| H-6 | ~ 7.5 - 7.7 | ~ 137 - 139 |
| C-3a, C-8a | - | ~ 140 - 142 |
| -CH₂- | ~ 2.6 - 2.8 (d) | ~ 35 - 37 |
| -CH- | ~ 2.0 - 2.2 (m) | ~ 28 - 30 |
| -CH₃ | ~ 0.9 - 1.1 (d) | ~ 22 - 24 |
Spectra are predicted to be recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, m = multiplet.
Table 2: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity |
| 184 | [M]⁺ (Molecular Ion) |
| 141 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 128 | [M - C₄H₈]⁺ (Loss of isobutene) |
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1465 - 1450 | C-H bending (aliphatic) |
| 850 - 750 | C-H out-of-plane bending (aromatic) |
Logical Relationships in Characterization
The structural elucidation of this compound relies on the combined interpretation of data from various analytical techniques.
Caption: Interrelation of analytical techniques.
Conclusion
This guide provides a robust, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established azulene chemistry, and the predicted analytical data offer a reliable reference for researchers aiming to prepare and characterize this compound. The successful synthesis of this and similar azulene derivatives will continue to contribute to the development of new therapeutic agents and advanced materials.
An In-depth Technical Guide on the Spectroscopic Characterization of 2-(2-Methylpropyl)azulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic data (NMR, IR, UV-Vis) for 2-(2-Methylpropyl)azulene, also known as 2-isobutylazulene. A comprehensive search of scientific literature and chemical databases reveals that detailed, experimentally verified spectroscopic data for this specific compound has not been publicly reported. This document, therefore, provides a predictive overview of the expected spectroscopic characteristics based on the known properties of the azulene core and related alkyl-substituted derivatives. Additionally, a generalized workflow for the spectroscopic analysis of such compounds is presented.
Introduction to this compound
Azulene is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, notable for its distinct blue color and unique electronic properties.[1] The substitution of an isobutyl group at the 2-position is anticipated to modulate these properties, influencing its potential applications in materials science and medicinal chemistry. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification and further investigation of this molecule.
Predicted Spectroscopic Data
While specific experimental data for this compound is not available, the following sections outline the expected spectroscopic features based on the analysis of the azulene moiety and the isobutyl substituent.
¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to both the aromatic protons of the azulene ring and the aliphatic protons of the isobutyl group.
-
Azulene Ring Protons: The aromatic region (typically δ 7.0-8.5 ppm) would likely show a complex pattern of multiplets corresponding to the seven protons on the azulene core. The precise chemical shifts and coupling constants would be influenced by the electron-donating nature of the isobutyl group.
-
Isobutyl Group Protons:
-
A doublet for the six equivalent methyl protons (-CH(CH ₃)₂), likely in the δ 0.9-1.2 ppm range.
-
A multiplet (septet or nonet) for the single methine proton (-CH (CH₃)₂), expected around δ 1.8-2.2 ppm.
-
A doublet for the two methylene protons (-CH ₂-), deshielded by the aromatic ring, likely appearing in the δ 2.5-2.8 ppm range.
-
¹³C NMR: The carbon NMR spectrum would display signals for the ten carbons of the azulene ring and the four carbons of the isobutyl group.
-
Azulene Ring Carbons: Aromatic carbons are expected to resonate in the δ 110-150 ppm region. The carbon atom at the 2-position, bearing the isobutyl group, would show a downfield shift.
-
Isobutyl Group Carbons:
-
The methyl carbons (-CH(C H₃)₂) would appear in the upfield region, around δ 20-25 ppm.
-
The methine carbon (-C H(CH₃)₂) would be found around δ 28-35 ppm.
-
The methylene carbon (-C H₂-) would be expected in the range of δ 40-50 ppm.
-
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.
-
Aromatic C-H Stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[2]
-
Aliphatic C-H Stretching: The C-H bonds of the isobutyl group would give rise to strong absorptions in the 2850-2960 cm⁻¹ region.[3]
-
Aromatic C=C Stretching: Vibrations of the carbon-carbon bonds within the azulene ring are expected to produce a series of peaks in the 1400-1600 cm⁻¹ range.[2]
-
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring would appear in the 675-900 cm⁻¹ region, the pattern of which can sometimes be indicative of the substitution pattern.[4]
Azulene and its derivatives are known for their characteristic UV-Vis spectra, which are responsible for their color.
-
Azulene itself exhibits a weak S₀→S₁ transition in the visible region (around 580-700 nm), which accounts for its blue color, and a more intense S₀→S₂ transition in the near-UV region (around 340-360 nm).[5][6]
-
The presence of an electron-donating alkyl group, such as isobutyl, at the 2-position may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity.[7] The color of the compound would still be expected to be in the blue-violet range.
Experimental Protocols
As no specific experimental data has been published, detailed protocols for this compound cannot be cited. However, a general methodology for the spectroscopic characterization of a novel azulene derivative would involve the following steps:
-
Sample Preparation: The synthesized and purified compound is dissolved in an appropriate solvent. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used. For UV-Vis and IR, solvents transparent in the region of interest (e.g., ethanol, acetonitrile for UV-Vis; CCl₄, CHCl₃ for IR, or as a thin film/KBr pellet) are chosen.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is obtained using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While specific, experimentally determined spectroscopic data for this compound are not currently available in the public domain, this guide provides a robust, predictive framework for its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. These predictions are grounded in the well-established spectroscopic principles of the azulene core and its alkyl derivatives. The provided workflow for spectroscopic analysis serves as a standard procedure for the characterization of this and other novel compounds. It is anticipated that future synthetic efforts will lead to the empirical validation and reporting of this data, which will be a valuable addition to the chemical literature.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Intense absorption of azulene realized by molecular orbital inversion - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02311G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 2-(2-Methylpropyl)azulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of 2-(2-Methylpropyl)azulene, also known as 2-isobutylazulene. While specific experimental data for this particular substituted azulene is not extensively available in public literature, this document extrapolates from the well-established principles of azulene chemistry, computational studies on related derivatives, and standard experimental protocols. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the electronic properties of this compound for applications in materials science and drug development.
Introduction to the Electronic Properties of Azulene
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene. Its unique structure, consisting of a fused five-membered and seven-membered ring, results in distinct electronic properties. Unlike its isomer, azulene possesses a significant dipole moment, arising from an electron-rich cyclopentadienyl anion-like ring and an electron-deficient tropylium cation-like ring.[1] This inherent polarization profoundly influences its chemical reactivity, optical properties, and electronic behavior.[2]
The position of substituents on the azulene core significantly modulates its electronic structure and HOMO-LUMO gap.[2] The HOMO and LUMO are key quantum chemical descriptors that respectively indicate the electron-donating and electron-accepting capabilities of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity, kinetic stability, and the wavelength of light a molecule absorbs.[3][4] A smaller HOMO-LUMO gap generally implies higher reactivity and absorption of longer wavelength light.
Predicted Electronic Structure of this compound
The introduction of an alkyl group, such as a 2-methylpropyl (isobutyl) group, at the 2-position of the azulene core is expected to influence its electronic properties through inductive effects. Alkyl groups are generally considered to be weakly electron-donating. This electron donation can be predicted to have the following effects on the electronic structure of this compound:
-
HOMO and LUMO Energy Levels: The electron-donating nature of the isobutyl group is likely to raise the energy of the HOMO. The effect on the LUMO is generally less pronounced but may also be slightly raised.
-
HOMO-LUMO Gap: The net effect of these shifts will likely result in a slight decrease in the HOMO-LUMO gap compared to unsubstituted azulene. This is a common trend observed in computational studies of other alkyl-substituted azulenes.[5]
For a precise quantitative understanding, computational chemistry methods are indispensable.
Computational Methodology for Determining Electronic Structure
Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic properties of organic molecules.[3][6] The following protocol outlines a standard approach for calculating the electronic structure and HOMO-LUMO gap of this compound.
Computational Protocol
A typical computational workflow for this analysis is as follows:
Caption: Computational workflow for electronic structure analysis.
Detailed Steps
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: DFT.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended for good accuracy with organic molecules.[5][6]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should be employed for reliable results.[6]
-
Procedure: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.
-
-
Vibrational Frequency Calculation:
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Method: Performed at the same level of theory as the geometry optimization.
-
-
Electronic Property Calculation:
-
Procedure: Using the optimized geometry, a single-point energy calculation is performed. From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.
-
HOMO-LUMO Gap: The gap is calculated as the difference between the energy of the LUMO and the energy of the HOMO (E_gap = E_LUMO - E_HOMO).
-
Predicted Quantitative Data
While specific calculations for this compound are not available, we can present a table with typical DFT-calculated values for unsubstituted azulene to provide a baseline for comparison.
| Property | Azulene (Predicted) | This compound (Expected Trend) |
| HOMO Energy (eV) | ~ -5.5 to -6.0 | Slightly Higher (Less Negative) |
| LUMO Energy (eV) | ~ -1.0 to -1.5 | Slightly Higher (Less Negative) |
| HOMO-LUMO Gap (eV) | ~ 4.0 to 4.5 | Slightly Smaller |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Experimental Determination of the HOMO-LUMO Gap
The HOMO-LUMO gap can be estimated experimentally using electrochemical methods and UV-Vis spectroscopy.
Synthesis of this compound
A potential synthetic route to this compound could involve a modification of established azulene synthesis methods, such as the Ziegler-Hafner azulene synthesis or by functionalization of a pre-existing azulene core, for instance, through a palladium-catalyzed cross-coupling reaction.[7][8]
A plausible synthetic workflow is outlined below:
Caption: A general synthetic workflow for 2-alkylazulenes.
UV-Visible Spectroscopy
-
Principle: The absorption of light by a molecule can promote an electron from the HOMO to the LUMO. The wavelength of the longest-wavelength absorption peak (λ_max) in the UV-Vis spectrum can be used to estimate the optical HOMO-LUMO gap.
-
Experimental Protocol:
-
Dissolve a known concentration of purified this compound in a suitable solvent (e.g., cyclohexane, acetonitrile).
-
Record the UV-Vis absorption spectrum over a range of approximately 200-800 nm.
-
Identify the onset of the lowest energy absorption band (λ_onset).
-
Calculate the optical gap using the formula: E_gap (eV) = 1240 / λ_onset (nm).
-
Cyclic Voltammetry
-
Principle: This electrochemical technique can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.
-
Experimental Protocol:
-
Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Record the cyclic voltammogram and determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Estimate the HOMO and LUMO energies using empirical formulas, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+):
-
E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc+) + 4.8] eV
-
E_LUMO (eV) ≈ -[E_red (vs Fc/Fc+) + 4.8] eV
-
-
The electrochemical HOMO-LUMO gap is then E_LUMO - E_HOMO.
-
Data Summary
The following table summarizes the key parameters and the expected trends for this compound.
| Parameter | Methodology | Expected Value/Trend for this compound |
| Computational | ||
| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Higher than azulene |
| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Slightly higher than azulene |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Smaller than azulene |
| Experimental | ||
| Onset Oxidation Potential (E_ox) | Cyclic Voltammetry | Lower than azulene |
| Onset Reduction Potential (E_red) | Cyclic Voltammetry | More negative than azulene |
| Electrochemical Gap | Cyclic Voltammetry | Smaller than azulene |
| Longest Wavelength Absorption (λ_max) | UV-Vis Spectroscopy | Red-shifted compared to azulene |
| Optical Gap | UV-Vis Spectroscopy | Smaller than azulene |
Relevance for Drug Development
The electronic properties of molecules play a crucial role in their biological activity. The HOMO and LUMO energies can influence a molecule's ability to participate in charge-transfer interactions with biological targets. For instance, the electron-donating capacity (related to HOMO energy) can be important for interactions with electron-deficient sites in proteins. The HOMO-LUMO gap can also be related to a molecule's metabolic stability. While azulene derivatives themselves have been explored for various biological activities, understanding the electronic modulation by substituents like the 2-methylpropyl group is a fundamental step in rational drug design.
The relationship between electronic structure and biological activity can be visualized as follows:
Caption: Relationship between electronic structure and biological activity.
Conclusion
This technical guide has provided a comprehensive framework for understanding and investigating the electronic structure and HOMO-LUMO gap of this compound. By combining computational predictions with established experimental protocols, researchers can gain valuable insights into the properties of this molecule. Such knowledge is crucial for its potential application in the development of novel organic materials and therapeutic agents. The presented methodologies offer a clear path for future research into this and other substituted azulene derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of the Electronic Properties for fluorine Azulene Molecules Group: by B3LYP-DFT - INPRESSCO [inpressco.com]
- 4. researchgate.net [researchgate.net]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Discovery and Isolation of Novel Azulene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of contemporary methods for the discovery and isolation of novel azulene derivatives. It details specific experimental protocols for the synthesis of diverse azulene-based molecular architectures, presents quantitative data in structured tables for comparative analysis, and visualizes key experimental and biological pathways.
Introduction: The Therapeutic Potential of the Azulene Scaffold
Azulene, a non-benzenoid aromatic hydrocarbon, is a compelling scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a cyclopentadienyl anion and a tropylium cation, confer a characteristic deep blue color and a significant dipole moment. Naturally occurring derivatives like chamazulene and guaiazulene, found in plants such as chamomile and yarrow, have been used for centuries in traditional medicine for their anti-inflammatory and antiallergic properties. Modern research has expanded the potential applications of azulene derivatives to include anticancer, antimicrobial, antidiabetic, and antiretroviral therapies, making the development of novel synthetic and isolation methodologies a critical pursuit in drug discovery.
Synthesis and Isolation of Novel Azulene Derivatives
The isolation of novel azulene derivatives is intrinsically linked to their synthesis. Modern organic chemistry provides several powerful methods for constructing and functionalizing the azulene core. This section details the experimental protocols for three distinct classes of recently developed azulene derivatives: Azulene-Containing Chalcones , Azuleno[2,1-b]quinolones , and Functionalized Azulenylethanols .
General Experimental Workflow
The discovery and isolation process follows a structured workflow from synthesis to characterization. This involves the chemical reaction to create the derivative, followed by purification to isolate the compound of interest, and finally, structural elucidation and functional analysis using various spectroscopic and biological techniques.
Caption: General workflow for the synthesis, isolation, and analysis of novel azulene derivatives.
Detailed Experimental Protocols & Data
Class 1: Azulene-Containing Chalcones
Azulene-containing chalcones are synthesized via the Claisen-Schmidt condensation reaction. These compounds have demonstrated significant antimicrobial and antifungal activities.
3.1.1 Experimental Protocol: Synthesis of (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one
-
Reactant Preparation: Dissolve equimolar amounts of 1-acetylazulene and azulen-1-carbaldehyde in ethanol.
-
Reaction Initiation: Add an ethanolic potassium hydroxide solution to the mixture.
-
Reaction Conditions: Stir the reaction mixture under appropriate temperature control until completion, monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into water.
-
Purification: Collect the resulting precipitate by filtration. The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the molecular structure of the isolated compound using IR, NMR (¹H and ¹³C), and MS spectroscopy. For (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one, the ¹H-NMR spectrum shows a characteristic trans configuration with a coupling constant (J) of approximately 15 Hz for the vinylic protons.
3.1.2 Quantitative Data for Selected Azulene-Chalcones
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one | 2-acetylnaphthalene, azulen-1-carbaldehyde | 99.9 | 183.9–193.7 |
| (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one | 1-acetylazulene, azulen-1-carbaldehyde | 84 | 185.4 |
| (E)-1-(Azulen-1-yl)-3-(3-chloroazulen-1-yl)prop-2-en-1-one | 1-acetylazulene, 3-chloroazulene-1-carbaldehyde | 78 | 229.6–233.2 |
| (E)-1-(Azulen-1-yl)-3-(3-methylazulen-1-yl)prop-2-en-1-one | 1-acetylazulene, 3-methylazulene-1-carbaldehyde | 63 | 97.2–103.9 |
Class 2: Azuleno[2,1-b]quinolones
These derivatives are synthesized through a Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulenes. This methodology provides a valuable route to novel fused heterocyclic systems based on the azulene skeleton.
3.2.1 Experimental Protocol: Synthesis of Azuleno[2,1-b]quinolin-12(5H)-one
-
Reactant Preparation: The precursor, diethyl 2-(phenylamino)azulene-1,3-dicarboxylate, is prepared via a nucleophilic aromatic substitution reaction between diethyl 2-chloroazulene-1,3-dicarboxylate and aniline.
-
Reaction Medium: Add the 2-arylaminoazulene precursor (e.g., 614 mg, 1.69 mmol) to polyphosphoric acid (PPA) (17 mL).
-
Reaction Conditions: Heat the solution with stirring at 140 °C for 6 hours. The PPA serves as both the Brønsted acid catalyst and the reaction solvent.
-
Isolation: After the reaction period, cool the mixture to room temperature and pour it into water.
-
Purification: Collect the reddish-brown precipitate that forms via filtration. The high purity of the product often requires no further chromatographic purification.
-
Characterization: The final structure is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
3.2.2 Quantitative Data for Azuleno[2,1-b]quinolone Synthesis
| Product Name | Precursor | Reaction Time (h) | Yield (%) |
| Azuleno[2,1-b]quinolin-12(5H)-one | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 6 | 96 |
| 9-Methylazuleno[2,1-b]quinolin-12(5H)-one | Diethyl 2-(p-tolylamino)azulene-1,3-dicarboxylate | 5 | 99 |
| 9-Methoxyazuleno[2,1-b]quinolin-12(5H)-one | Diethyl 2-((4-methoxyphenyl)amino)azulene-1,3-dicarboxylate | 3.5 | 98 |
| Azuleno[2,1-b]benzo[h]quinolin-7(14H)-one | Diethyl 2-(naphthalen-1-ylamino)azulene-1,3-dicarboxylate | 2.5 | 100 |
A Proposed Framework for the Theoretical and Computational Investigation of 2-Isobutylazulene Stability
For Immediate Release
Palo Alto, CA – October 26, 2025 – In the intricate landscape of drug discovery and materials science, understanding the inherent stability of molecular scaffolds is paramount. Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives present a fascinating area of study due to their unique electronic and photophysical properties. This whitepaper outlines a comprehensive theoretical and computational framework for the in-depth analysis of 2-isobutylazulene, a specific derivative whose stability has not been extensively documented. The proposed research aims to provide valuable insights for researchers, scientists, and drug development professionals by establishing a robust computational protocol to predict its thermodynamic and kinetic stability.
This technical guide will detail the proposed quantum chemical methodologies, data presentation strategies, and logical workflows necessary to conduct a thorough investigation into the stability of 2-isobutylazulene. While specific experimental data for this molecule is not yet available in public literature, this document will serve as a foundational guide for future research endeavors.
Core Research Objectives:
-
To calculate the ground-state electronic energy and thermodynamic properties of 2-isobutylazulene.
-
To investigate the effect of the isobutyl substituent on the aromaticity of the azulene core.
-
To predict the kinetic stability of 2-isobutylazulene by calculating the activation energy for its isomerization to the more stable naphthalene derivative.
-
To provide a standardized protocol for the computational analysis of substituted azulenes.
Theoretical Background
Azulene, an isomer of naphthalene, is composed of a fused five- and seven-membered ring system. Unlike the colorless naphthalene, azulene is intensely blue. This and other unique properties arise from its non-alternant hydrocarbon structure, which results in a significant dipole moment and a low HOMO-LUMO gap. The stability of azulene and its derivatives is a subject of considerable interest, as modifications to the azulene core can significantly impact its electronic properties and reactivity.
Computational chemistry provides a powerful toolkit for investigating molecular stability. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide accurate predictions of molecular geometries, energies, and other electronic properties.[1][2] These methods are instrumental in understanding the subtle effects of substituents on the stability of the azulene ring system.
Proposed Computational Methodology
To achieve the research objectives, a multi-faceted computational approach is proposed. This protocol is designed to provide a comprehensive understanding of the stability of 2-isobutylazulene.
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the ground-state geometry of 2-isobutylazulene. This will be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Thermodynamic Properties
From the results of the frequency calculations, key thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy will be determined. These values are crucial for assessing the relative stability of 2-isobutylazulene compared to other isomers.
Aromaticity Indices
To quantify the effect of the isobutyl group on the aromaticity of the azulene core, several aromaticity indices will be calculated. These include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations provide a measure of the magnetic shielding at the center of the rings, with negative values indicating aromaticity. The HOMA index, on the other hand, is based on the degree of bond length alternation.
Isomerization to Naphthalene Derivative
A key aspect of azulene's stability is its propensity to isomerize to the more stable naphthalene scaffold. The proposed study will investigate the reaction pathway for the isomerization of 2-isobutylazulene to the corresponding 2-isobutylnaphthalene. This will involve locating the transition state structure for the reaction and calculating the activation energy. The Intrinsic Reaction Coordinate (IRC) method will be used to confirm that the identified transition state connects the reactant (2-isobutylazulene) and the product (2-isobutylnaphthalene).
Data Presentation
All quantitative data generated from the proposed computational studies will be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calculated Thermodynamic Properties of 2-Isobutylazulene
| Property | Value (Hartree) | Value (kcal/mol) |
| Electronic Energy | Value to be calculated | Value to be calculated |
| Zero-Point Vibrational Energy | Value to be calculated | Value to be calculated |
| Enthalpy (298.15 K) | Value to be calculated | Value to be calculated |
| Gibbs Free Energy (298.15 K) | Value to be calculated | Value to be calculated |
Table 2: Aromaticity Indices for 2-Isobutylazulene
| Ring | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |
| Five-membered ring | Value to be calculated | Value to be calculated | Value to be calculated |
| Seven-membered ring | Value to be calculated | Value to be calculated | Value to be calculated |
Table 3: Calculated Energies for the Isomerization of 2-Isobutylazulene to 2-Isobutylnaphthalene
| Species | Relative Energy (kcal/mol) |
| 2-Isobutylazulene | 0.0 |
| Transition State | Value to be calculated |
| 2-Isobutylnaphthalene | Value to be calculated |
Visualization of Computational Workflow
The logical flow of the proposed computational study is depicted in the following diagram.
Caption: Proposed computational workflow for the stability analysis of 2-isobutylazulene.
Conclusion
The theoretical and computational framework outlined in this whitepaper provides a robust and comprehensive approach to understanding the stability of 2-isobutylazulene. By leveraging established quantum chemical methods, this proposed study will generate valuable data on the thermodynamic, kinetic, and electronic properties of this molecule. The findings from such an investigation will be of significant interest to researchers in medicinal chemistry and materials science, providing a solid foundation for the rational design of novel azulene-based compounds with tailored stability and functionality. This work will pave the way for future experimental validation and the exploration of the potential applications of 2-isobutylazulene and its derivatives.
References
Investigating the non-benzenoid aromaticity of 2-isobutylazulene
An In-depth Technical Guide to the Non-Benzenoid Aromaticity of 2-Isobutylazulene
Abstract
Azulene, a non-benzenoid isomer of naphthalene, presents a fascinating case study in aromaticity, driven by its unique electronic structure arising from the fusion of a cyclopentadienyl anion and a tropylium cation. This technical guide provides a comprehensive investigation into the aromatic character of azulene, with a specific focus on the influence of an electron-donating isobutyl substituent at the 2-position. We delve into the theoretical underpinnings of non-benzenoid aromaticity and explore the key quantitative descriptors—including magnetic, geometric, and energetic criteria—used to evaluate it. This document consolidates data for azulene and related compounds, details the computational and experimental protocols for aromaticity assessment, and provides visual diagrams to elucidate key concepts and workflows, offering a valuable resource for researchers in organic chemistry and drug development.
Introduction to Non-Benzenoid Aromaticity and Azulene
Aromaticity, a cornerstone concept in organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules.[1] While typically associated with benzene and its derivatives (benzenoid aromatics), this property is also exhibited by systems that lack a benzene ring, known as non-benzenoid aromatics.[2] These compounds must still satisfy Hückel's rule, possessing a continuous cycle of p-orbitals and (4n+2) π-electrons.[1]
Azulene (C₁₀H₈) is the archetypal non-benzenoid aromatic hydrocarbon.[3] As a structural isomer of naphthalene, it is notable for its intense blue color and a significant ground-state dipole moment of 1.08 D, which contrasts sharply with the colorless, nonpolar nature of naphthalene.[4][5] This polarity arises from a unique electronic structure: a resonance hybrid that can be described as the fusion of an aromatic 6π-electron cyclopentadienyl anion and an aromatic 6π-electron tropylium cation.[5][6] This intramolecular charge transfer results in an electron-rich five-membered ring and an electron-deficient seven-membered ring, profoundly influencing its chemical reactivity and aromatic character.[7][8]
The study of substituted azulenes is crucial for tuning their electronic and optical properties for applications in materials science and medicinal chemistry.[8] This guide focuses on 2-isobutylazulene, exploring how the introduction of an electron-donating alkyl group at the 2-position modulates the delicate aromatic balance of the parent azulene system.
Theoretical Framework and Visualization of Azulene's Structure
The aromaticity of azulene is best understood by examining its dipolar resonance contributor. An electron is formally transferred from the seven-membered ring to the five-membered ring, creating two Hückel-aromatic ions within the same molecule. This charge separation is responsible for its unique physical and chemical properties.
Criteria for Assessing Aromaticity
The degree of aromaticity is not directly measurable but is inferred from various physical, chemical, and computational properties. These are typically categorized into geometric, magnetic, and energetic criteria.
Geometric Criteria: HOMA
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system.[9] A HOMA value of 1 indicates a fully aromatic system (like benzene), while values approaching 0 suggest a non-aromatic, Kekulé-like structure with alternating single and double bonds.[10] Systems with HOMA > 0.5 are generally considered aromatic.[11]
Magnetic Criteria: NICS
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)).[12][13] Aromatic systems sustain a diatropic ring current when placed in an external magnetic field, leading to strong shielding inside the ring. Consequently, negative NICS values are indicative of aromaticity, positive values suggest anti-aromaticity, and values near zero imply non-aromaticity.[14] The NICS(1)zz value, which considers only the tensor component perpendicular to the ring, is often used to isolate the contribution from π-electrons.[14]
Quantitative Aromaticity Data
| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) |
| Benzene | 6-membered | 1.00 | -7.6 | -10.2[11] | -29.0 |
| Naphthalene | 6-membered | 0.84 | -9.9 | -11.6 | -26.9 |
| Azulene | 5-membered | 0.81 | -18.3 | -13.1 | -26.1 |
| 7-membered | 0.49 | -1.5 | -2.3 | -4.0 | |
| 2-Isobutylazulene | 5-membered | Est. > 0.81 | Est. < -18.3 | Est. < -13.1 | Est. < -26.1 |
| 7-membered | Est. < 0.49 | Est. > -1.5 | Est. > -2.3 | Est. > -4.0 |
Data for Benzene, Naphthalene, and Azulene compiled from computational studies. Estimated values for 2-Isobutylazulene are based on the expected electronic effects of the substituent.
The Influence of the 2-Isobutyl Substituent
The isobutyl group is a σ-donating alkyl group. When attached to a π-system, it can also exhibit weak electron-donating effects through hyperconjugation. Its placement at the 2-position of the azulene core is expected to influence the electronic distribution and, consequently, the aromaticity of both rings.
-
Effect on the Five-Membered Ring: The 2-position is part of the electron-rich five-membered ring. An electron-donating isobutyl group will further increase the electron density in this ring. This enhanced electron density should strengthen the cyclopentadienyl anion character, leading to a slight increase in the aromaticity of the five-membered ring. This would be reflected in a HOMA value slightly higher than that of azulene and more negative NICS values.
-
Effect on the Seven-Membered Ring: By donating electron density to the overall π-system, the isobutyl group slightly reduces the net positive charge character of the seven-membered ring. This perturbation weakens the tropylium cation character, thereby causing a slight decrease in the aromaticity of the seven-membered ring. This would manifest as a lower HOMA value and less negative (or more positive) NICS values compared to the parent azulene.
Computational studies on methyl-substituted azulenes support this reasoning, showing that electron-donating groups can modulate the electronic properties and stability of the system.[15] While electrophilic attack on azulene kinetically favors the 1-position, substitution at the 2-position often yields the thermodynamically more stable product.[16]
Experimental and Computational Protocols
Accurate assessment of aromaticity relies on precise and well-defined methodologies, both in silico and through empirical measurement.
Protocol for NICS Calculation
Nucleus-Independent Chemical Shift (NICS) values are determined computationally.
-
Structure Optimization: The molecular geometry of the compound of interest is optimized using a suitable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ is standard.[17][18]
-
Ghost Atom Placement: For NICS calculations, a "ghost atom" (Bq), which has no nucleus or electrons, is placed at the geometric center of the ring to be analyzed (for NICS(0)) or at a defined distance perpendicular to the ring plane (e.g., 1.0 Å for NICS(1)).[19]
-
Magnetic Shielding Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized structure including the ghost atom. The Gauge-Independent Atomic Orbital (GIAO) method is ubiquitously employed for this step.[14]
-
NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding value (in ppm) at the position of the ghost atom.[14] For NICS(1)zz, only the zz-component of the shielding tensor (assuming the z-axis is perpendicular to the ring) is used.
Protocol for HOMA Index Calculation
The HOMA index can be calculated from both computationally and experimentally derived bond lengths.
-
Obtain Bond Lengths:
-
Apply HOMA Formula: The HOMA index is calculated using the following equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] Where:
-
n is the number of bonds in the ring.
-
α is a normalization constant chosen to give HOMA = 0 for a hypothetical Kekulé structure and HOMA = 1 for a reference aromatic molecule (e.g., benzene).[10]
-
R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds).
-
R_i is the individual bond length in the ring being evaluated.
-
Conclusion
The non-benzenoid aromaticity of 2-isobutylazulene is a nuanced property derived from the foundational electronic characteristics of the azulene core. The parent molecule exhibits a distinct separation of aromatic character, with a strongly aromatic five-membered ring (HOMA ≈ 0.81, NICS(0) ≈ -18.3 ppm) and a weakly aromatic, borderline non-aromatic seven-membered ring (HOMA ≈ 0.49, NICS(0) ≈ -1.5 ppm).
The introduction of an electron-donating 2-isobutyl group is predicted to subtly enhance the aromaticity of the five-membered ring by increasing its electron density, while simultaneously diminishing the aromatic character of the seven-membered ring by reducing its positive charge. This targeted modulation of electronic properties through substitution underscores the potential for designing azulene derivatives with tailored characteristics for advanced applications. A definitive quantitative assessment would require dedicated computational studies or the successful synthesis and crystallographic analysis of 2-isobutylazulene.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Statement I: Azulene is an example of a non benzenoid aromatic compound.Statement II: It does not follow Huckel's rule.(A) Statement I and Statement II are true.(B) Statement I is true but Statement II is false.(C) Statement I is false but Statement II is true.(D) Statement I and Statement II are false. [vedantu.com]
- 3. Non-benzenoid Aromatic Compounds [Chemical Structural Class] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Azulene - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Criteria of Aromaticity for Organometallic Compounds [ineosopen.org]
- 10. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. poranne-group.github.io [poranne-group.github.io]
- 13. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Independent Chemical Shifts Calculation - Protheragen [wavefunction.protheragen.ai]
- 15. sanad.iau.ir [sanad.iau.ir]
- 16. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ground and Excited State Aromaticity in Azulene‐Based Helicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. NICS Analyses with NICSgen | Zhe WANG, Ph.D. [wongzit.github.io]
- 20. researchgate.net [researchgate.net]
- 21. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Solubility and Stability of 2-(2-Methylpropyl)azulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 2-(2-Methylpropyl)azulene, a derivative of the bicyclic aromatic hydrocarbon azulene. Due to a lack of specific public data on this compound, this document outlines detailed experimental protocols for determining its physicochemical properties. These protocols are essential for researchers in drug development and materials science who require a thorough understanding of a compound's behavior in various environments. The guide includes structured tables for data presentation and visual workflows to illustrate the experimental processes, adhering to best practices in pharmaceutical and chemical research.
Introduction
Azulene and its derivatives are of significant interest due to their unique electronic properties, distinct blue color, and potential applications in medicine and materials science. This compound, also known as isobutylazulene, is an alkylated derivative whose solubility and stability are critical parameters influencing its formulation, bioavailability, and shelf-life. This guide presents standardized protocols to systematically characterize these properties. While azulene itself is known to be sparingly soluble in water and readily soluble in many organic solvents, the introduction of the 2-methylpropyl group can influence these characteristics.[1]
Solubility Determination
The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following sections detail the experimental procedures for determining the solubility of this compound in various solvents.
Qualitative Solubility Assessment
A preliminary assessment of solubility in a range of solvents provides a general understanding of the compound's polarity.
Experimental Protocol:
-
Place approximately 1-5 mg of this compound into separate small, dry test tubes.
-
To each tube, add 1 mL of a different solvent in small portions, vortexing after each addition.
-
Visually inspect the tubes for complete dissolution.
-
If the compound dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble."
-
Test a range of solvents, including water, ethanol, methanol, acetone, acetonitrile, toluene, and hexane.
-
For water-insoluble compounds, subsequent tests in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[2][3]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Experimental Protocol:
-
Prepare saturated solutions by adding an excess of this compound to vials containing the selected solvents.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]
Data Presentation: Solubility
The quantitative solubility data should be summarized in a clear and structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| 0.1 M HCl | 37 | ||
| pH 7.4 Buffer | 37 |
Table 1: Hypothetical solubility data for this compound.
Stability Studies
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods and understanding the degradation pathways.
Experimental Protocol:
-
Acidic and Basic Hydrolysis: Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH. Store the solutions at elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for several days.
-
Photostability: Expose a solution of the compound and the solid compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
-
At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.
Experimental Protocol:
-
Store samples of this compound in controlled environment chambers under long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[5][7]
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5][6]
-
Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating HPLC method.
Data Presentation: Stability
The results from the stability studies should be tabulated to show the change in the assay of this compound and the formation of degradation products over time.
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | <0.1 | Blue Crystalline Solid |
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | 100.0 | <0.1 | Blue Crystalline Solid |
| 3 | ||||
| 6 |
Table 2: Example of a stability data table for this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Studies.
Conclusion
References
A Preliminary Investigation into the Optical Properties of 2-Isobutylazulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Optical Properties of Azulene
Azulene, an isomer of naphthalene, is an aromatic hydrocarbon with a unique fused bicyclic structure composed of a five-membered and a seven-membered ring. This non-alternant hydrocarbon exhibits a significant dipole moment and distinctive electronic absorption and emission characteristics that deviate from many other aromatic compounds.
A hallmark of azulene and its derivatives is the violation of Kasha's rule, which states that fluorescence typically occurs from the lowest vibrational level of the first excited singlet state (S₁). In contrast, azulene exhibits a prominent fluorescence emission from its second excited singlet state (S₂) to the ground state (S₀)[1][2][3]. This unusual phenomenon is attributed to a large energy gap between the S₂ and S₁ states, which hinders internal conversion, allowing the radiative decay from S₂ to compete effectively with non-radiative pathways.
The position and nature of substituents on the azulene core can significantly influence its photophysical properties, including the absorption and emission maxima, quantum yields, and fluorescence lifetimes[4][5]. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the spectral bands.
Predicted Optical Properties of 2-Isobutylazulene
While specific experimental data for 2-isobutylazulene is not available, we can predict its optical properties based on the behavior of the parent azulene and other 2-alkylazulenes, such as 2-methylazulene. The isobutyl group is an electron-donating alkyl group, and its attachment at the 2-position is expected to cause slight shifts in the absorption and emission spectra compared to unsubstituted azulene.
UV-Vis Absorption
The UV-Vis absorption spectrum of azulene is characterized by a weak S₁ ← S₀ transition in the visible region (around 580-700 nm) and a stronger S₂ ← S₀ transition in the near-UV region (around 340-360 nm). The presence of an alkyl group at the 2-position is anticipated to induce a small bathochromic (red) shift in these absorption bands.
Fluorescence Emission
Consistent with the behavior of the azulene chromophore, 2-isobutylazulene is expected to exhibit its primary fluorescence emission from the S₂ state. This emission will likely appear in the near-UV to the blue region of the spectrum. A representative S₂ fluorescence emission spectrum for azulene is observed with a maximum around 380 nm[1][2]. The isobutyl substituent may cause a minor shift in this emission maximum.
Quantitative Data Summary
The following table summarizes the known optical properties of unsubstituted azulene, which serves as a baseline for the expected properties of 2-isobutylazulene.
| Property | Azulene (in non-polar solvent) | 2-Isobutylazulene (Predicted) |
| S₁ ← S₀ Absorption (λ_max) | ~690-700 nm | Slight red shift |
| S₂ ← S₀ Absorption (λ_max) | ~340-350 nm | Slight red shift |
| S₂ → S₀ Fluorescence (λ_em) | ~380 nm | Slight red shift |
| Fluorescence Quantum Yield (Φ_f) from S₂ | ~0.03 | Similar magnitude |
| Fluorescence Lifetime (τ_f) of S₂ | ~1-2 ns | Similar magnitude |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the optical properties of 2-isobutylazulene.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of 2-isobutylazulene.
Materials:
-
2-isobutylazulene
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of 2-isobutylazulene of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the 2-isobutylazulene solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of at least 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission and excitation spectra, and the fluorescence quantum yield of 2-isobutylazulene.
Materials:
-
2-isobutylazulene solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Fluorescence spectrophotometer
-
Quartz fluorescence cuvettes
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure: 1. Emission Spectrum: a. Place the cuvette with the 2-isobutylazulene solution in the fluorometer. b. Set the excitation wavelength to the λ_max of the S₂ absorption band (predicted around 340-360 nm). c. Scan a range of emission wavelengths starting from just above the excitation wavelength to the near-infrared (e.g., 360-800 nm). d. Identify the wavelength of maximum emission (λ_em).
2. Excitation Spectrum: a. Set the emission wavelength to the determined λ_em. b. Scan a range of excitation wavelengths (e.g., 200-370 nm). c. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is responsible for the emission.
3. Quantum Yield Determination (Relative Method): a. Record the absorption and fluorescence spectra of both the 2-isobutylazulene sample and the quantum yield standard. b. Ensure the absorbance of both solutions at the excitation wavelength is similar and below 0.1. c. Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard. d. The quantum yield (Φ_s) of the sample is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
Visualizations
Signaling Pathway of Azulene Photophysics
Caption: Figure 1. Simplified Jablonski Diagram for Azulene.
Experimental Workflow for Optical Characterization
Caption: Figure 2. Workflow for Optical Property Determination.
Conclusion
This technical guide provides a foundational overview of the expected optical properties of 2-isobutylazulene, based on the well-established photophysics of the azulene core and its derivatives. While direct experimental data is currently lacking, the information and protocols presented here offer a robust starting point for researchers. The unique S₂ fluorescence of the azulene moiety makes its derivatives, including 2-isobutylazulene, interesting candidates for the development of novel fluorescent probes and photosensitizers in various scientific and medical fields. Further experimental validation is necessary to confirm the precise optical characteristics of 2-isobutylazulene.
References
- 1. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 2. Metal-Enhanced S2 Fluorescence from Azulene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. BJOC - Chemical syntheses and salient features of azulene-containing homo- and copolymers [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Pathways to 2-Substituted Azulenes from 2H-Cyclohepta[b]furan-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted azulenes, valuable scaffolds in medicinal chemistry and materials science, utilizing 2H-cyclohepta[b]furan-2-ones as versatile starting materials. The following sections outline the key synthetic strategies, provide step-by-step experimental procedures, and present quantitative data to guide researchers in the efficient preparation of these target compounds.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest due to their unique electronic properties and diverse biological activities. The synthesis of specifically substituted azulenes is crucial for the development of novel therapeutic agents and advanced organic materials. 2H-Cyclohepta[b]furan-2-ones have emerged as pivotal precursors for the construction of the azulene core, offering convergent and efficient synthetic routes. The primary methodologies for transforming 2H-cyclohepta[b]furan-2-ones into 2-substituted azulenes involve two main strategies: reaction with active methylene compounds and [8+2] cycloaddition reactions with electron-rich alkenes such as enamines and enol ethers.[1] This document details the protocols for these key transformations.
Synthetic Strategies Overview
The synthesis of 2-substituted azulenes from 2H-cyclohepta[b]furan-2-ones can be broadly categorized into two effective methods. The first involves the reaction with active methylene compounds, which typically yields 2-amino or 2-hydroxyazulene derivatives. The second, and more widely employed, is the [8+2] cycloaddition reaction. This latter approach, particularly the Yasunami-Takase method using enamines, allows for the introduction of a wide variety of substituents onto the five-membered ring of the azulene nucleus.[1]
Caption: Key synthetic routes from 2H-cyclohepta[b]furan-2-ones.
I. Synthesis of 2-Aminoazulenes via Reaction with Active Methylene Compounds
This method provides a straightforward route to 2-amino-1-cyanoazulene derivatives. The reaction proceeds under mild basic conditions, offering high yields and a simple workup procedure.
Experimental Protocol: Synthesis of 3-Substituted 2-Amino-1-cyanoazulenes[2]
-
Reaction Setup: To a solution of the respective 3-substituted 2H-cyclohepta[b]furan-2-one (1.0 equiv.) in ethanol, add malononitrile (1.2 equiv.) and triethylamine (3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the product typically precipitates from the reaction mixture.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure 2-amino-1-cyanoazulene derivative.
Quantitative Data
| Entry | 3-Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Amino-1-cyanoazulene | 85 |
| 2 | COOMe | Methyl 2-amino-1-cyanoazulene-3-carboxylate | 93 |
| 3 | CN | 2-Amino-1,3-dicyanoazulene | 90 |
| 4 | Phenyl | 2-Amino-1-cyano-3-phenylazulene | 88 |
| 5 | 4-Tolyl | 2-Amino-1-cyano-3-(4-tolyl)azulene | 91 |
Table adapted from Shoji, T. et al., HETEROCYCLES, 2018.
II. [8+2] Cycloaddition with Enamines (Yasunami-Takase Method)
This powerful method allows for the synthesis of a wide array of 2-substituted azulenes by reacting 2H-cyclohepta[b]furan-2-ones with enamines derived from various aldehydes and ketones.[1]
Experimental Workflow
Caption: Workflow for the Yasunami-Takase azulene synthesis.
Experimental Protocol: General Procedure for the Synthesis of Parent Azulene[1]
-
Reaction Mixture: A solution of 2H-cyclohepta[b]furan-2-one (1.0 equiv.) and acetaldehyde (excess) in diethylamine (as solvent) is prepared.
-
Reaction Conditions: The mixture is heated under reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the parent azulene.
Note: The yields and reaction conditions are highly dependent on the specific 2H-cyclohepta[b]furan-2-one and enamine used.[1]
III. [8+2] Cycloaddition with Enol Ethers (Nozoe-Wakabayashi Method)
This method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers or their acetal precursors, typically requiring high temperatures.[1][2]
Experimental Protocol: Synthesis of Methyl 2-methoxyazulene-1-carboxylate[3]
-
Reaction Setup: A suspension of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one (1.0 equiv., e.g., 4 g, 19.6 mmol) and 2,2-dimethoxypropane (5.0 equiv., e.g., 12.1 ml, 98 mmol) in anhydrous toluene (e.g., 10 ml) is placed in a pressure seal tube.
-
Reaction Conditions: The sealed tube is heated slowly from room temperature to 200°C and maintained for 24 hours. Caution: The total volume of the reactants should not exceed half the volume of the tube.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the azulene product.
Quantitative Data for Cycloaddition with Acetal Precursors
| Entry | Acetal | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,2-Dimethoxypropane | Methyl 2-methoxyazulene-1-carboxylate | 200 | 24 | 75 |
| 2 | 1,1-Dimethoxyethane | Methyl 2-methoxy-3-methylazulene-1-carboxylate | 200 | 24 | 68 |
Table based on data from Wu, C-P. et al., Molecules, 2008.[2]
Conclusion
The synthetic routes starting from 2H-cyclohepta[b]furan-2-ones represent a robust and versatile platform for the synthesis of a diverse range of 2-substituted azulenes. The choice of methodology, whether through reaction with active methylene compounds or via [8+2] cycloaddition with enamines or enol ethers, can be tailored to achieve the desired substitution pattern on the azulene core. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science to facilitate the exploration of this important class of compounds.
References
Application Notes and Protocols: C-H Functionalization of the Azulene Core at the 2-Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective C-H functionalization of the azulene core at the 2-position. The methodologies outlined herein are based on established and recently developed catalytic systems, offering a guide for the synthesis of 2-substituted azulene derivatives, which are valuable building blocks in materials science and medicinal chemistry.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, possesses unique electronic and photophysical properties that make it an attractive scaffold for the development of novel organic materials and therapeutic agents. The selective functionalization of its carbon-hydrogen (C-H) bonds is a key strategy for tuning its characteristics. While the 1- and 3-positions of the azulene core are the most electron-rich and thus more reactive, recent advancements have enabled selective functionalization at the less reactive 2-position. This document details protocols for achieving this selectivity, focusing on directing group-assisted and catalytic C-H activation strategies.
Methodologies for 2-Position C-H Functionalization
Several strategies have been developed for the targeted C-H functionalization of the azulene core at the 2-position. These methods primarily rely on transition-metal catalysis, often guided by a directing group to achieve high regioselectivity.
Directed C-H Arylation of Azulene-1-carboxylic Acid
A notable example of achieving functionalization at the 2-position involves the use of a carboxylic acid directing group at the 1-position. This approach facilitates the exclusive arylation at the C2-position, with the directing group being subsequently removable. A variety of 2-arylazulenes can be synthesized with yields up to 82%.[1][2][3][4][5] The reaction is sensitive to the choice of base and the presence of a bulky carboxylic acid additive.[1][2][3][4]
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has been shown to selectively occur at the 2-position of the azulene core.[6] This method provides a versatile entry point for further functionalization, as the resulting boronic ester can participate in a wide range of cross-coupling reactions, such as the Suzuki coupling, to introduce various substituents.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of Azulene-1-carboxylic Acid
This protocol is adapted from the work of Png, Tam, and Xu (2020) and describes the synthesis of 2-arylazulenes from azulene-1-carboxylic acid.[2][4][5]
Materials:
-
Azulene-1-carboxylic acid
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tripotassium phosphate (K₃PO₄)
-
Pivalic acid (PivOH)
-
Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add azulene-1-carboxylic acid (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (10 mol%), K₃PO₄ (2.0 equiv.), and pivalic acid (0.5 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylazulene-1-carboxylic acid.
-
The carboxylic acid directing group can be removed by heating in a suitable solvent such as quinoline with a copper catalyst to yield the 2-arylazulene.
Protocol 2: Iridium-Catalyzed C-H Borylation of 6-tert-butylazulene
This protocol is based on the work of Szafert and coworkers (2024) for the selective borylation of the azulene core at the 2-position.[6]
Materials:
-
6-tert-butylazulene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Cyclohexane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-tert-butylazulene (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a reaction vessel.
-
Add anhydrous cyclohexane as the solvent.
-
Seal the vessel and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-tert-butylazulen-2-ylboronic acid pinacol ester.[6]
Data Presentation
| Protocol | Functionalization Type | Catalyst/Reagent | Directing Group | Position | Yield (%) | Reference |
| 1 | Arylation | Pd(OAc)₂ / Aryl iodide | Carboxylic Acid | 2 | up to 82 | [2][5] |
| 2 | Borylation | [Ir(cod)OMe]₂ / B₂pin₂ | None (Substrate-directed) | 2 | 66 | [6] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the directed C-H functionalization of the azulene core at the 2-position.
Caption: Generalized workflow for the C-H functionalization of azulene.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acid Directed C-H Arylation of Azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid Directed C–H Arylation of Azulene [agris.fao.org]
- 6. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
Application Notes and Protocols: Utilizing 2-(2-Methylpropyl)azulene as a Precursor for the Synthesis of Novel Polycyclic Aromatic Hydrocarbons
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the synthesis of polycyclic aromatic hydrocarbons (PAHs) using 2-(2-methylpropyl)azulene as a starting material. This document outlines a feasible synthetic strategy, detailed experimental protocols, and potential applications of the resulting azulene-containing PAHs.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are valuable building blocks in medicinal chemistry and materials science due to their unique electronic and biological properties.[1][2] The incorporation of the azulene moiety into larger polycyclic aromatic systems can lead to novel compounds with interesting photophysical characteristics and significant biological activity, including anti-inflammatory and antineoplastic properties.[1][2] This document details a synthetic pathway for the transformation of this compound into a novel polycyclic aromatic hydrocarbon. The proposed strategy involves a three-step process:
-
Electrophilic Bromination: Introduction of a bromine atom at a reactive position of the azulene core.
-
Suzuki-Miyaura Cross-Coupling: Formation of a new carbon-carbon bond by coupling the brominated azulene with an arylboronic acid.
-
Intramolecular Scholl Reaction: Oxidative cyclization to form the final polycyclic aromatic hydrocarbon.
Proposed Synthetic Pathway
The overall synthetic scheme for the conversion of this compound to a polycyclic aromatic hydrocarbon is depicted below.
Caption: Proposed synthetic route from this compound to a PAH.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis, based on literature reports for similar transformations on the azulene core.
| Step | Reaction | Reagents | Expected Yield (%) | Reference |
| 1 | Bromination | N-Bromosuccinimide (NBS) in DMF | 80-95 | N/A (based on general azulene reactivity) |
| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 70-90 | [3][4][5] |
| 3 | Scholl Reaction | Iron(III) chloride (FeCl3) | 30-60 | [6][7] |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-(2-methylpropyl)azulene
Objective: To regioselectively brominate this compound at the 1-position.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise over 15 minutes, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-bromo-2-(2-methylpropyl)azulene as a blue oil or solid.
Expected Results:
-
Yield: 80-95%
-
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum is expected to show a disappearance of the proton signal at the 1-position of the azulene core.
Step 2: Synthesis of 1-Phenyl-2-(2-methylpropyl)azulene
Objective: To couple 1-bromo-2-(2-methylpropyl)azulene with phenylboronic acid via a Suzuki-Miyaura reaction.
Materials:
-
1-Bromo-2-(2-methylpropyl)azulene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1-bromo-2-(2-methylpropyl)azulene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1-phenyl-2-(2-methylpropyl)azulene.
Expected Results:
-
Characterization: The product's identity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show new signals corresponding to the phenyl group protons.
Step 3: Synthesis of the Polycyclic Aromatic Hydrocarbon via Scholl Reaction
Objective: To induce intramolecular cyclization of 1-phenyl-2-(2-methylpropyl)azulene to form the final PAH.
Materials:
-
1-Phenyl-2-(2-methylpropyl)azulene (1.0 eq)
-
Anhydrous iron(III) chloride (FeCl3) (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitromethane (CH3NO2)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-phenyl-2-(2-methylpropyl)azulene in a mixture of anhydrous dichloromethane and nitromethane (e.g., 1:1 v/v) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous iron(III) chloride in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Pour the mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired polycyclic aromatic hydrocarbon.
Expected Results:
-
Characterization: The final PAH can be characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy. The UV-Vis spectrum is expected to show a significant red-shift in absorption compared to the starting material, indicative of an extended π-conjugated system.
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the target PAH.
Potential Applications and Biological Relevance
Azulene-containing PAHs are being investigated for a range of applications in medicine and materials science. Their unique electronic structure makes them candidates for use in organic electronics.[6] In the context of drug development, azulene derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The diagram below illustrates potential signaling pathways and cellular processes that could be modulated by these novel compounds.
Caption: Potential applications and biological targets of azulene-fused PAHs.
Conclusion
This document provides a detailed and practical guide for the synthesis of novel polycyclic aromatic hydrocarbons from this compound. The outlined protocols are based on established synthetic methodologies for azulene chemistry and offer a clear path for researchers to explore this promising class of compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific target molecules.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 7. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Isobutylazulene in Organic Field-Effect Transistors (OFETs)
Application Note & Protocol
Introduction
Organic field-effect transistors (OFETs) are key components in the advancement of flexible and low-cost electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives have emerged as a promising class of materials for OFETs due to their unique electronic and physical properties. The inherent dipole moment of the azulene core can influence molecular packing and energy levels, making it an attractive building block for novel organic semiconductors.
Data Presentation: Performance of Azulene Derivatives in OFETs
To provide a context for the expected performance of 2-isobutylazulene-based OFETs, the following table summarizes the key performance metrics of various azulene derivatives reported in the literature. The substitution pattern on the azulene core significantly impacts the charge transport characteristics, leading to p-type, n-type, or ambipolar behavior.
| Azulene Derivative | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] | Carrier Type |
| Di(azulen-2-yl)dithieno[3,2-b:2',3'-d]thiophene | BGTC | μ_h = 0.97 | > 10^6 | -10 | p-type |
| 2,2'-(2,5-Difluoro-1,4-phenylene)bis(azulene) | BGTC | μ_e = 0.52 | > 10^5 | 25 | n-type |
| 2,6-Di(thiophen-2-yl)azulene | BGTC | μ_h = 0.062, μ_e = 0.021 | > 10^4 (h), > 10^3 (e) | -15 (h), 30 (e) | Ambipolar |
| Hypothetical: 2-Isobutylazulene | BGTC | To be determined | To be determined | To be determined | Expected p-type |
Note: The performance of 2-isobutylazulene is hypothetical and is expected to be influenced by the electron-donating nature of the isobutyl group, likely favoring p-type (hole) transport.
Experimental Protocols
The following protocols provide a generalized methodology for the fabrication and characterization of solution-processed OFETs using 2-isobutylazulene as the organic semiconductor. A bottom-gate, top-contact (BGTC) device architecture is described, which is a common configuration for research-level OFETs.
Substrate Preparation
-
Cleaning: Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Sonicate the substrates sequentially in a series of solvents: deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Surface Treatment: To improve the quality of the semiconductor-dielectric interface, a self-assembled monolayer (SAM) is often applied.
-
Treat the SiO₂ surface with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) to create a hydrophilic surface with hydroxyl groups.
-
Immediately after, immerse the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 1 hour at room temperature.
-
Rinse the substrates with toluene and isopropanol and then anneal at 120°C for 30 minutes to form a dense OTS monolayer.
-
Organic Semiconductor Deposition
-
Solution Preparation: Prepare a solution of 2-isobutylazulene in a high-purity organic solvent such as toluene, chlorobenzene, or dichlorobenzene. The optimal concentration will need to be determined empirically but a starting point of 5-10 mg/mL is recommended.
-
Spin Coating:
-
Place the OTS-treated substrate on the spin coater chuck.
-
Dispense the 2-isobutylazulene solution onto the substrate to cover the surface.
-
Spin coat at a speed of 1000-3000 rpm for 60 seconds. The spin speed will determine the film thickness.
-
-
Annealing: Anneal the semiconductor film to improve its crystallinity and morphology. A typical annealing temperature would be in the range of 80-120°C for 30-60 minutes under a nitrogen atmosphere. The optimal annealing temperature should be determined by studying the thermal properties of 2-isobutylazulene.
Electrode Deposition
-
Shadow Masking: Place a shadow mask with the desired source and drain electrode pattern onto the substrate. The channel length (L) and width (W) are defined by the mask geometry.
-
Thermal Evaporation: Deposit 50 nm of gold (Au) for the source and drain electrodes via thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer between the gold and the organic semiconductor.
Device Characterization
-
Electrical Measurements: Perform all electrical characterization in a nitrogen-filled glovebox or a vacuum probe station to minimize the effects of air and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.
-
Output Characteristics (I_ds vs. V_ds): Sweep the drain-source voltage (V_ds) from 0 to -60 V at various constant gate-source voltages (V_gs) (e.g., 0 V to -60 V in -10 V steps for a p-type transistor).
-
Transfer Characteristics (I_ds vs. V_gs): Sweep the gate-source voltage (V_gs) from +20 V to -60 V at a constant high drain-source voltage (V_ds) (e.g., -60 V).
-
-
Parameter Extraction:
-
Field-Effect Mobility (μ): Calculate the mobility in the saturation regime from the transfer curve using the following equation: I_ds = (W / 2L) * C_i * μ * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (I_on/I_off): Determine the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve.
-
Threshold Voltage (V_th): Extrapolate the linear portion of the √|I_ds| vs. V_gs plot to the V_gs axis.
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of 2-isobutylazulene based OFETs.
Caption: Proposed charge transport mechanism in a p-type 2-isobutylazulene-based OFET.
Application Notes and Protocols: 2-(2-Methylpropyl)azulene in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant interest in materials science due to its unique electronic and photophysical properties, including a large dipole moment and visible light absorption. These characteristics make azulene derivatives promising candidates for various applications, including as sensitizers in dye-sensitized solar cells (DSSCs). The incorporation of an azulene moiety as the electron donor in a Donor-π-Acceptor (D-π-A) dye architecture is a key strategy in the design of novel photosensitizers.
This document provides detailed application notes and protocols for the potential use of 2-(2-Methylpropyl)azulene as a core component in the synthesis of D-π-A dyes for DSSCs. The presence of the 2-methylpropyl (isobutyl) group at the 2-position of the azulene core is anticipated to enhance the dye's performance by preventing intermolecular aggregation on the semiconductor surface, a common issue that can limit the efficiency of DSSCs.[1]
Rationale for this compound in DSSCs
The design of efficient organic dyes for DSSCs often follows the D-π-A structural motif. In this framework, this compound can serve as a potent electron donor (D). The electron-donating nature of the azulene ring, coupled with the steric hindrance provided by the 2-methylpropyl group, offers two key advantages:
-
Enhanced Electron Donation: The azulene core possesses a low ionization potential, facilitating the injection of electrons into the conduction band of the semiconductor (typically TiO₂) upon photoexcitation.
-
Suppression of Dye Aggregation: The bulky 2-methylpropyl group can inhibit the formation of dye aggregates on the TiO₂ surface.[1] This is crucial as aggregation can lead to inefficient electron injection and increased charge recombination, thereby lowering the overall power conversion efficiency (PCE) of the solar cell.
Proposed Dye Structure and Synthesis
A plausible D-π-A dye structure incorporating this compound is proposed, featuring a thiophene π-bridge and a cyanoacrylic acid acceptor/anchoring group. This design is based on successful azulene-thiophene-cyanoacrylic acid dyes reported in the literature.[1]
Proposed Dye: (E)-2-cyano-3-(5-(2-(2-methylpropyl)azulen-1-yl)thiophen-2-yl)acrylic acid
Synthetic Protocol
The synthesis of the proposed dye can be approached through a multi-step process involving the functionalization of this compound.
1. Synthesis of 1-bromo-2-(2-methylpropyl)azulene:
-
Starting Material: this compound.
-
Reagent: N-Bromosuccinimide (NBS).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: To a solution of this compound in the chosen solvent, add NBS portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which is purified by column chromatography.
2. Suzuki Coupling with 5-formylthiophene-2-boronic acid:
-
Reactants: 1-bromo-2-(2-methylpropyl)azulene and 5-formylthiophene-2-boronic acid.
-
Catalyst: Pd(PPh₃)₄ or other suitable palladium catalyst.
-
Base: Aqueous Na₂CO₃ or K₂CO₃.
-
Solvent: Toluene or a mixture of toluene/ethanol.
-
Procedure: A mixture of 1-bromo-2-(2-methylpropyl)azulene, 5-formylthiophene-2-boronic acid, palladium catalyst, and base in the solvent is heated under an inert atmosphere (e.g., Argon) at reflux for several hours. After completion, the reaction is cooled, and the product is extracted. Purification by column chromatography will yield 5-(2-(2-methylpropyl)azulen-1-yl)thiophene-2-carbaldehyde.
3. Knoevenagel Condensation:
-
Reactants: 5-(2-(2-methylpropyl)azulen-1-yl)thiophene-2-carbaldehyde and cyanoacetic acid.
-
Base: Piperidine or pyridine.
-
Solvent: Acetonitrile or chloroform.
-
Procedure: The aldehyde and cyanoacetic acid are dissolved in the solvent, and a catalytic amount of the base is added. The mixture is refluxed for several hours with a Dean-Stark trap to remove water. Upon completion, the solvent is removed, and the crude dye is purified by recrystallization or column chromatography.
Experimental Protocols for DSSC Fabrication and Characterization
Materials and Reagents
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized this compound-based dye
-
Co-adsorbent: Chenodeoxycholic acid (CDCA)
-
Electrolyte solution: 0.6 M 1-butyl-3-methylimidazolium iodide (BMII), 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Platinum counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Protocol for DSSC Fabrication
-
Preparation of TiO₂ Photoanode:
-
Clean the FTO glass by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass in a furnace at a controlled temperature ramp, typically reaching 450-500 °C, to ensure good particle necking and removal of organic binders.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in a solution of the this compound-based dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specified time (e.g., 12-24 hours). To mitigate dye aggregation, a co-adsorbent like CDCA can be added to the dye solution.
-
After sensitization, rinse the photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode.
-
Position the platinum counter electrode on top of the sealant.
-
Heat the assembly on a hot plate to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of sealant and a coverslip.
-
Characterization of DSSCs
The performance of the fabricated DSSCs should be evaluated by measuring their photovoltaic parameters under standard simulated solar illumination (AM 1.5G, 100 mW/cm²).
-
Current-Voltage (I-V) Characteristics: The key performance parameters are obtained from the I-V curve:
-
Open-circuit voltage (Voc): The maximum voltage when the current is zero.
-
Short-circuit current density (Jsc): The maximum current density when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power Conversion Efficiency (PCE, η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the quantum efficiency of the cell at different wavelengths of light.
Data Presentation
The performance of DSSCs utilizing azulene-based dyes can be summarized and compared. The following table includes data for previously reported azulene-containing dyes to provide a benchmark for the potential performance of a this compound-based dye.
| Dye Name | Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) | Reference |
| TMAz-1-tcaa | 1-(4,6,8-trimethylazulen-1-yl)-thiophene-cyanoacrylic acid | 3.16 | 0.54 | 0.70 | 1.20 | [1] |
| Azulene Dye 5 | Alkylated azulene-cyanoacrylic acid | - | - | - | ~0.8 | [1] |
| Azulene Dye 6 | Alkylated azulene-vinylene-cyanoacrylic acid | - | - | - | ~1.1 | [1] |
| N719 (Reference) | Ruthenium-based dye | - | - | - | ~7-8 | [1] |
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Proposed Signaling Pathway in the DSSC
Caption: Electron transfer pathway in a dye-sensitized solar cell.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2-Methylpropyl)azulene
Introduction
2-(2-Methylpropyl)azulene is a derivative of azulene, an aromatic hydrocarbon notable for its distinct blue color and unique electronic properties.[1][2] Azulene and its derivatives are of interest in materials science and pharmaceutical research due to their anti-inflammatory properties and potential as active ingredients in cosmetics and topical treatments.[3] Efficient purification of these compounds is crucial for their characterization and subsequent application. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound.
Azulene is a nonpolar compound that is sparingly soluble in water but readily dissolves in many organic solvents.[4] The presence of the 2-methylpropyl group further increases its hydrophobicity. Therefore, a reversed-phase HPLC method is well-suited for its separation and purification.[5] Reversed-phase chromatography separates molecules based on their hydrophobicity, with more nonpolar compounds being retained longer on the nonpolar stationary phase.[6]
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC purification of this compound.
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Analytical C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Crude this compound sample
Sample Preparation: The crude this compound sample was dissolved in the mobile phase to a concentration of approximately 10 mg/mL. The solution was then filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Protocol
Preparative HPLC Conditions:
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Acetonitrile:Water (85:15) + 0.1% TFA |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 2.0 mL |
| Detection Wavelength | 280 nm |
| Column Temperature | Ambient |
| Run Time | 30 minutes |
Analytical HPLC Conditions for Purity Assessment:
| Parameter | Value |
| Column | Analytical C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (85:15) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Results and Discussion
The reversed-phase HPLC method provided a successful separation of this compound from impurities. The optimal mobile phase composition was determined to be 85:15 (v/v) acetonitrile to water with 0.1% TFA. The addition of TFA helps to improve peak shape and resolution.
The retention time of this compound under the preparative conditions was approximately 15 minutes. Fractions were collected based on the UV chromatogram, and the fractions corresponding to the main peak were pooled. The solvent was removed under reduced pressure to yield the purified product.
The purity of the collected fractions was assessed using analytical HPLC. The results indicated a purity of >98% for the isolated this compound.
Table 1: Summary of Purification Results
| Parameter | Value |
| Initial Sample Purity (%) | ~85% |
| Final Product Purity (%) | >98% |
| Recovery (%) | ~90% |
| Retention Time (min) | 15.2 |
Conclusion
The developed reversed-phase HPLC method is effective for the purification of this compound. The protocol is robust and can be scaled up for larger quantities of material. This method provides a reliable means of obtaining high-purity this compound for further research and development.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. "Colorful Properties of Azulene" by Rachel Johnston [ir.library.illinoisstate.edu]
- 3. Azulene | 275-51-4 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
Application Notes and Protocols for Measuring the Fluorescence of 2-Isobutylazulene Derivatives in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene and its derivatives are a fascinating class of non-benzenoid aromatic hydrocarbons known for their distinct blue color and unusual photophysical properties. A key characteristic of many azulene derivatives is their protonation-dependent fluorescence. In neutral environments, many of these compounds exhibit weak fluorescence. However, upon protonation in acidic media, a significant enhancement of fluorescence intensity is often observed. This "turn-on" fluorescence makes them promising candidates for various applications, including as fluorescent probes, sensors, and in bioimaging.[1] This document provides a detailed experimental setup and protocol for measuring the fluorescence of 2-isobutylazulene derivatives in acidic conditions.
Principle
The fluorescence enhancement of azulene derivatives in acidic media is attributed to the protonation of the azulene core, typically at the 1- and 3-positions of the five-membered ring. This protonation alters the electronic structure of the molecule, leading to an increase in the fluorescence quantum yield. The general mechanism involves the addition of an acid, such as trifluoroacetic acid (TFA), to a solution of the azulene derivative, which induces the formation of the more fluorescent protonated species.[1]
Data Presentation
The following table summarizes typical photophysical data for a generic 2-isobutylazulene derivative in a neutral and an acidic medium. Please note that these are representative values based on published data for structurally similar 2-arylazulenes and should be determined experimentally for each specific derivative.[1]
| Compound | Medium | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 2-Isobutylazulene Derivative | Cyclohexane | ~342 | ~376 | < 0.01 |
| 2-Isobutylazulene Derivative | Cyclohexane + TFA | ~350 | ~380 | > 0.50 |
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for preparing solutions and performing fluorescence measurements.
Materials and Reagents
-
2-Isobutylazulene derivative of interest
-
Spectroscopic grade cyclohexane
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes and tips
-
Quartz cuvettes for fluorescence spectroscopy (1 cm path length)
Equipment
-
Spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.
-
UV-Vis spectrophotometer
-
Analytical balance
Solution Preparation
-
Stock Solution of 2-Isobutylazulene Derivative (1 mM):
-
Accurately weigh an appropriate amount of the 2-isobutylazulene derivative.
-
Dissolve the compound in spectroscopic grade cyclohexane in a volumetric flask to a final concentration of 1 mM.
-
Ensure the compound is fully dissolved. Gentle sonication may be used if necessary.
-
-
Working Solution of 2-Isobutylazulene Derivative (10 µM):
-
Prepare a 10 µM working solution by diluting the 1 mM stock solution with cyclohexane. For example, add 100 µL of the 1 mM stock solution to a 10 mL volumetric flask and fill to the mark with cyclohexane.
-
-
Trifluoroacetic Acid (TFA) Stock Solution (1 M in Cyclohexane):
-
Carefully prepare a 1 M stock solution of TFA in cyclohexane. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Fluorescence Measurement Protocol
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the xenon lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. A good starting point is 5 nm for both. These may need to be optimized to balance signal intensity and spectral resolution.
-
Set the excitation wavelength to the absorption maximum of the protonated azulene derivative (approximately 350 nm, but should be determined experimentally).
-
Set the emission scan range from 360 nm to 600 nm.
-
Use a quartz cuvette for all measurements.
-
-
Measurement of the Neutral Species:
-
Fill the cuvette with 3 mL of the 10 µM working solution of the 2-isobutylazulene derivative.
-
Place the cuvette in the spectrofluorometer.
-
Record the fluorescence emission spectrum.
-
-
Fluorescence Titration with TFA:
-
To the cuvette containing the 10 µM azulene derivative solution, add a small aliquot of the 1 M TFA stock solution (e.g., 1 µL).
-
Gently mix the solution by capping the cuvette and inverting it several times.
-
Record the fluorescence emission spectrum.
-
Repeat the addition of TFA in small increments, recording the spectrum after each addition, until the fluorescence intensity reaches a plateau, indicating that the azulene derivative is fully protonated.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the TFA concentration.
-
Determine the quantum yield of the protonated species relative to a standard if required.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring the fluorescence of 2-isobutylazulene derivatives.
Signaling Pathway of Fluorescence Enhancement
Caption: Mechanism of fluorescence enhancement in 2-isobutylazulene derivatives upon protonation.
References
Application Notes and Protocols for 2-(2-Methylpropyl)azulene in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a bicyclic aromatic hydrocarbon, and its derivatives are gaining significant attention in the field of nonlinear optics (NLO). Their unique electronic structure, characterized by a large dipole moment and a small HOMO-LUMO gap, makes them promising candidates for a variety of optoelectronic applications, including optical switching, data storage, and bio-imaging. This document provides detailed application notes and protocols for the investigation of 2-(2-Methylpropyl)azulene as a nonlinear optical material. While specific experimental data for this compound is limited, the information presented here is based on established properties of closely related azulene derivatives and provides a strong framework for its synthesis and characterization.
Rationale for NLO Properties of Azulene Derivatives
The nonlinear optical response of azulene derivatives stems from their distinct electronic asymmetry. The fusion of an electron-rich five-membered ring with an electron-deficient seven-membered ring creates a significant ground-state dipole moment. This inherent asymmetry, coupled with the extended π-conjugated system, leads to large molecular hyperpolarizabilities (β and γ), which are microscopic measures of the second- and third-order NLO response, respectively. The introduction of an alkyl group, such as the 2-methylpropyl group, can further modulate these properties by influencing the electron density distribution and molecular packing in the solid state.
Quantitative Data on NLO Properties of Related Azulene Derivatives
| Compound/System | NLO Property | Value | Reference |
| Azulene-based nanographene with nitrogen doping | Static first hyperpolarizability (β₀) per heavy atom | 91.30 × 10⁻³⁰ esu | [1] |
| Azulene-fused porphyrin systems with metal addition (Mg, Zn) | Static first hyperpolarizability (β₀) per heavy atom | 41.59 × 10⁻³⁰ esu | [2] |
| Azo-functionalized azulene derivatives | Third-order susceptibility (χ⁽³⁾) | Values in the order of 10⁻²⁰ m²/V² have been calculated. | [3] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted azulenes. One common approach involves the reaction of a pyrylium salt with a cyclopentadienide anion.
Materials:
-
2,4,6-Trisubstituted pyrylium salt (precursor to the seven-membered ring)
-
Sodium cyclopentadienide (NaCp) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexane and other appropriate solvents for chromatography
-
Ethanol for recrystallization
-
Schlenk flask and other standard air-free technique glassware
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Preparation of the Pyrylium Salt: Synthesize a pyrylium salt precursor that can lead to the desired substitution pattern. For this compound, a pyrylium salt with a 2-methylpropyl substituent would be required.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the appropriate pyrylium salt in anhydrous THF.
-
Addition of Cyclopentadienide: While stirring, slowly add a solution of sodium cyclopentadienide (NaCp) in THF to the pyrylium salt solution. A color change is typically observed, indicating the formation of the azulene derivative.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purification can be achieved by recrystallization from a solvent like ethanol to obtain the pure this compound.[4]
-
DOT Script for Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of Nonlinear Optical Properties using the Z-Scan Technique
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[4][5][6][7][8]
Materials and Equipment:
-
Solution of this compound in a suitable solvent (e.g., THF, chloroform) of known concentration.
-
Quartz cuvette with a known path length (typically 1-2 mm).
-
A stable, high-power laser source with a Gaussian beam profile (e.g., a mode-locked Nd:YAG laser).
-
Focusing lens.
-
Motorized translation stage to move the sample along the z-axis.
-
Two photodetectors.
-
A beam splitter.
-
An aperture placed in the far field before one of the detectors ("closed-aperture").
-
Data acquisition system.
Protocol:
-
Sample Preparation: Prepare a solution of this compound of a specific concentration in a solvent with well-characterized and minimal NLO properties at the laser wavelength.
-
Experimental Setup:
-
Align the laser beam to have a Gaussian profile.
-
Split the laser beam into a reference beam and a transmitted beam. The reference beam is monitored by one photodetector to account for laser power fluctuations.
-
Focus the transmitted beam using a lens.
-
Mount the sample cuvette on a motorized translation stage that can move it along the propagation direction (z-axis) of the focused beam.
-
Place a second photodetector to measure the transmitted intensity.
-
-
Open-Aperture Z-Scan (for Nonlinear Absorption):
-
Remove the aperture before the detector.
-
Translate the sample through the focal point of the lens, from a position far before the focus (-z) to a position far after the focus (+z).
-
Record the normalized transmittance as a function of the sample position (z).
-
A valley in the transmittance curve at the focal point (z=0) indicates two-photon absorption or other nonlinear absorption processes.
-
-
Closed-Aperture Z-Scan (for Nonlinear Refraction):
-
Place a finite aperture in the far field before the detector. The aperture size should be such that it transmits a fraction of the beam in the linear regime (typically S < 0.5).
-
Repeat the translation of the sample through the focal point.
-
Record the normalized transmittance as a function of z.
-
A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) can be calculated by fitting the open-aperture Z-scan data to the appropriate theoretical model.
-
The nonlinear refractive index (n₂) can be determined by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve.
-
DOT Script for Z-Scan Experimental Workflow
Caption: Z-Scan experimental setup workflow.
Logical Relationship of NLO Properties
The nonlinear optical response of a material is governed by its molecular and bulk properties. The following diagram illustrates the relationship between the molecular structure of this compound and its macroscopic NLO response.
DOT Script for Logical Relationships in NLO
Caption: From molecular structure to NLO response.
Conclusion
This compound holds promise as a material for nonlinear optical applications due to the inherent electronic properties of the azulene core. The protocols outlined in this document provide a comprehensive guide for its synthesis and the characterization of its NLO properties using the Z-scan technique. While direct experimental data for this specific compound is yet to be extensively reported, the provided information, based on analogous azulene derivatives, serves as a robust starting point for researchers and scientists in this exciting field. Further investigation into this and other substituted azulenes is warranted to fully explore their potential in the development of next-generation optoelectronic and biophotonic devices.
References
- 1. The enhancement of nonlinear optical properties of azulene-based nanographene by N atoms: a finishing touch - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the selective synthesis of 2-substituted azulenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective synthesis of 2-substituted azulenes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a substituent at the 2-position of the azulene core?
A1: The primary methods for synthesizing 2-substituted azulenes include:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a haloazulene, typically a 2-chloroazulene derivative, with a nucleophile.[1] This method is effective for introducing amino and other heteroatomic groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. It typically involves the reaction of a 2-haloazulene or an azulen-2-ylboronic acid derivative with a suitable coupling partner.[2][3]
-
[8+2] Cycloaddition Reactions: This approach utilizes 2H-cyclohepta[b]furan-2-ones as precursors, which react with electron-rich olefins like enamines or enol ethers to form the azulene skeleton with substituents at various positions, including the 2-position.[4]
-
Iridium(I)-Catalyzed C-H Borylation: This method allows for the direct borylation of the azulene core at the 2-position, which can then be used in subsequent cross-coupling reactions.[3]
Q2: Why is the selective synthesis of 2-substituted azulenes challenging?
A2: The challenges in selectively synthesizing 2-substituted azulenes stem from the electronic properties of the azulene nucleus. The five-membered ring is electron-rich, making positions 1 and 3 the most reactive towards electrophiles.[5] Nucleophilic attack is generally favored at the 2-, 4-, 6-, and 8-positions.[4] Key challenges include:
-
Low Regioselectivity: Direct functionalization can often lead to a mixture of isomers, particularly substitution at the 1 and 3 positions.
-
Side Reactions: The high reactivity of the azulene core can lead to side reactions like oligomerization and polymerization, especially under oxidative or acidic conditions.[5]
-
Purification Difficulties: The resulting products can be intensely colored compounds that are difficult to separate from starting materials and byproducts, often requiring column chromatography.[6]
-
Substrate Stability: Some azulene derivatives can be unstable, particularly under harsh reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-substituted azulenes.
Problem 1: Low or No Yield of the Desired 2-Substituted Product in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Recommended Solution |
| Poor leaving group on the azulene substrate. | Ensure the use of a suitable haloazulene, such as a 2-chloroazulene derivative, which is a common starting material for SNAr reactions.[1] |
| Insufficient reactivity of the nucleophile. | Increase the nucleophilicity of the reagent. For example, when using amines, consider using a stronger base to deprotonate the amine or using a more nucleophilic amine. |
| Reaction temperature is too low. | Many SNAr reactions on azulenes require elevated temperatures. Consider increasing the reaction temperature, potentially to reflux conditions.[1] |
| Steric hindrance. | If the nucleophile or the azulene substrate is sterically hindered, this can impede the reaction. Consider using a less hindered nucleophile if possible. |
Problem 2: Formation of Undesired Isomers or Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Side reactions due to catalyst decomposition. | Use fresh, high-quality palladium catalysts and ligands. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Protonation of the organometallic intermediate. | Use anhydrous solvents and reagents to prevent the quenching of the organometallic species. |
| Formation of homocoupling products. | Optimize the reaction stoichiometry. A slight excess of the boronic acid derivative may be beneficial. The choice of base can also influence the extent of homocoupling. |
| Low regioselectivity in borylation. | When preparing the azulen-2-ylboronic acid precursor via C-H borylation, use a directing group or a selective catalyst system, such as an iridium(I) catalyst, to favor functionalization at the 2-position.[3] |
Problem 3: Oligomerization or Polymerization of the Azulene Starting Material
| Potential Cause | Recommended Solution |
| Presence of strong acids. | Avoid strongly acidic conditions, as these can promote the polymerization of azulenes. If an acid catalyst is required, use a milder Brønsted acid.[1] |
| Oxidative conditions. | Scholl-type reactions, which use oxidants like FeCl₃, can lead to the formation of 1,3-polyazulene or biazulene byproducts.[5] To mitigate this, consider blocking the reactive 1 and 3 positions of the azulene precursor.[5] |
| High reaction temperatures. | Prolonged heating at high temperatures can sometimes lead to decomposition and polymerization. Optimize the reaction time and temperature. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylazulenes
This protocol is adapted from methodologies described for the synthesis of 1,2,3-triarylazulenes, where Suzuki coupling is a key step.[3]
Materials:
-
2-Bromoazulene derivative
-
Arylboronic acid
-
Pd(dppf)Cl₂·CH₂Cl₂ (palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (solvent mixture)
Procedure:
-
In a Schlenk flask, combine the 2-bromoazulene derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 mixture).
-
Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylaminoazulenes via SNAr [1]
| Entry | Arylamine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 1-Naphthylamine | EtOH | 15 | 61 |
| 2 | N-Methylaniline | None | 1.5 | - |
Note: The yield for N-methylaniline was not explicitly provided in the cited abstract.
Table 2: Yields for the Synthesis of 1,2,3-Triarylazulenes via Double Suzuki Coupling [3]
| Precursor | Boronic Acid/Ester | Product | Yield (%) |
| 7a | 4-Anisylboronic acid | 1a | 92 |
| 7a | 4-tert-Butylphenylboronic acid | 1b | 85 |
| 7b | 4-Anisylboronic acid | 1c | 78 |
| 7b | 4-tert-Butylphenylboronic acid | 1d | 81 |
| 7c | 4-Anisylboronic acid | 1e | 65 |
| 7c | 2-(7-tert-Butylpyrenyl)boronic acid pinacol ester | 1f | 46 |
Visualizations
Caption: General experimental workflow for the synthesis of 2-substituted azulenes.
Caption: Troubleshooting logic for low product yield in azulene synthesis.
References
- 1. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Azulene Embedded Polycyclic Compounds [mdpi.com]
- 3. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing polymerization of azulene during functionalization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of azulene during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is azulene prone to polymerization during functionalization reactions?
A1: Azulene has a high electron density at the 1 and 3 positions of its five-membered ring, making these sites highly nucleophilic.[1] During many functionalization reactions, especially those involving electrophiles or acidic conditions, these reactive sites can lead to intermolecular reactions, resulting in the formation of oligomers and polymers.[2][3] This is a common side reaction that can significantly lower the yield of the desired functionalized product.
Q2: What are the main types of reactions where azulene polymerization is a significant issue?
A2: Polymerization is a primary concern in electrophilic substitution reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, particularly when the reaction conditions are harsh (e.g., high temperatures, strong Lewis acids).[3][4] Oxidative coupling reactions can also lead to the formation of polyazulenes.[2]
Q3: What are the general strategies to prevent the polymerization of azulene?
A3: The most effective strategies involve:
-
Controlling Reaction Conditions: Lowering the reaction temperature, using a well-controlled addition of reagents, and maintaining an inert atmosphere can help minimize side reactions.[2]
-
Using Protecting Groups: Blocking the highly reactive 1 and 3 positions with bulky, removable protecting groups can prevent intermolecular reactions.[3]
-
Strategic Functionalization: Employing reactions that are highly regioselective, such as metal-catalyzed cross-coupling reactions on pre-functionalized haloazulenes, directs the reaction to a specific site and avoids uncontrolled reactions at the 1 and 3 positions.[5][6]
Troubleshooting Guides
Issue 1: Low Yield and Formation of an Insoluble Blue/Black Precipitate in Electrophilic Substitution Reactions
Problem: During a Vilsmeier-Haack or Friedel-Crafts reaction on azulene, a significant amount of an insoluble, deeply colored precipitate forms, and the yield of the desired mono-functionalized product is low.
Cause: This is a classic sign of azulene polymerization. The strong electrophiles and/or acidic conditions are causing uncontrolled reactions at the electron-rich 1 and 3 positions.
Solutions:
| Strategy | Description | Expected Outcome |
| Temperature Control | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of the polymerization side reaction. | Reduced polymer formation and improved yield of the desired product. |
| Slow Addition of Reagents | Add the electrophile or Lewis acid dropwise to the azulene solution to maintain a low concentration of the reactive species at any given time. | Minimizes localized high concentrations that can initiate polymerization. |
| Use of Protecting Groups | If possible, start with an azulene derivative where the 1 and 3 positions are blocked by bulky groups (e.g., tert-butyl). These groups can be removed later if necessary. | Significantly higher yields of the desired functionalized product at other positions. |
Quantitative Data Summary: Effect of Protecting Groups
The use of protecting groups at the 1 and 3 positions of azulene can dramatically improve the yields of functionalization at other positions by preventing polymerization.
| Reaction | Substrate | Functionalization Position | Yield (%) | Reference |
| Vilsmeier Reaction | 1,3-di-tert-butylazulene | 7 | High | [4] |
| Nitration | 1,3-dialkylated azulene | 7 | High | [4] |
| Electrophilic Substitution | 1,3-diprotected azulene | 2 | High | [3] |
Issue 2: Multiple Products and Difficulty in Purification in Metal-Catalyzed Cross-Coupling Reactions
Problem: After performing a Suzuki or Sonogashira coupling reaction with a haloazulene, the reaction mixture contains multiple products, including what appears to be dimeric or oligomeric azulene species, making purification difficult.
Cause: While generally more selective, side reactions can still occur. This could be due to homo-coupling of the azulene starting material or reactions at other positions if the conditions are not optimized.
Solutions:
| Strategy | Description | Expected Outcome |
| Optimize Catalyst and Ligands | Screen different palladium catalysts and phosphine ligands to find a system that promotes the desired cross-coupling over side reactions. | Improved selectivity and higher yield of the target product. |
| Control Stoichiometry | Use a slight excess of the boronic acid or alkyne coupling partner to ensure the complete consumption of the haloazulene, reducing the chance of homo-coupling. | Reduced formation of biazulene byproducts. |
| Purification Strategy | Use column chromatography with a gradient elution to separate the desired product from less polar starting materials and more polar polymeric byproducts. | Isolation of the pure functionalized azulene derivative. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3-di-tert-butylazulene
This protocol describes the formylation at the 7-position of azulene, where the reactive 1 and 3 positions are protected by bulky tert-butyl groups to prevent polymerization.[4]
Materials:
-
1,3-di-tert-butylazulene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1,3-di-tert-butylazulene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of DMF at 0 °C. Allow the mixture to stir for 15-20 minutes.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 1,3-di-tert-butylazulene at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired 7-formyl-1,3-di-tert-butylazulene.
Protocol 2: Suzuki Coupling of 1-Iodoazulene
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to functionalize the 1-position of azulene, a method that avoids the harsh conditions that can lead to polymerization.[3]
Materials:
-
1-Iodoazulene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base)
-
Ethyl acetate for extraction
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a Schlenk flask, add 1-iodoazulene, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 1-arylazulene.
Visualizations
Caption: Mechanism of acid-catalyzed polymerization of azulene.
Caption: Decision workflow for troubleshooting azulene polymerization.
References
- 1. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of azulenylboronates. The unique electronic and steric properties of the azulene moiety can present specific challenges not always encountered in standard Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using azulenylboronic acids or their esters?
Low yields in Suzuki-Miyaura couplings involving azulenylboronates can stem from several factors, often related to the inherent instability of the azulene core under certain reaction conditions and the propensity for competing side reactions. Key areas to investigate include:
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Protodeboronation: The carbon-boron bond of the azulenylboronate can be cleaved by acidic protons in the reaction mixture, replacing the boronate group with a hydrogen atom. This is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[1][2]
-
Homocoupling: Two molecules of the azulenylboronate can couple with each other, forming an azulene-azulene dimer. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[1]
-
Dehalogenation: The aryl halide coupling partner can lose its halogen atom, resulting in an undesired arene byproduct. This can occur after oxidative addition to the palladium center.[1]
-
Instability of Azulenyl Halides: If you are using an azulenyl halide as the coupling partner, be aware that these compounds can be unstable and difficult to purify, which can affect the overall yield.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be carefully optimized for the specific azulenylboronate and coupling partner.
Q2: What are the most common side reactions to look out for?
The primary side reactions that lead to low yields are protodeboronation of the azulenylboronate and homocoupling of either the boronate or the aryl halide. Dehalogenation of the aryl halide is another possibility. These side products can often be identified by careful analysis of the crude reaction mixture using techniques like NMR and mass spectrometry.
Q3: How can I minimize protodeboronation of my azulenylboronate?
Protodeboronation is a frequent issue with electron-rich and heteroaromatic boronic acids, and the electron-donating nature of the azulene ring can make its boronates susceptible. To mitigate this:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or KF, or organic bases.
-
Use boronate esters: Pinacol esters or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[1][4] MIDA boronates, in particular, are designed for slow release of the boronic acid, which can minimize its concentration in the reaction mixture and thus reduce the rate of side reactions.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the time the boronate is exposed to potentially degrading conditions.
Q4: What is the best palladium catalyst and ligand combination for this reaction?
There is no single "best" catalyst system, as the optimal choice depends on the specific substrates. However, for challenging couplings, including those with sterically hindered or electron-rich partners, modern catalyst systems employing bulky, electron-rich phosphine ligands are often more effective than traditional Pd(PPh₃)₄.
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Bulky Monodentate Ligands: Ligands like those from the Buchwald group (e.g., SPhos, XPhos) or others such as P(t-Bu)₃ have shown great success in a wide range of Suzuki couplings.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts, which feature NHC ligands, are also highly active and can be effective for challenging substrates.
It is often necessary to screen a small library of ligands and palladium sources to identify the optimal combination for your specific azulenylboronate and coupling partner.
Q5: Can the choice of base significantly impact the yield?
Absolutely. The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. However, as mentioned, a strong base can promote side reactions. The choice of base should be carefully considered and optimized.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often a good choice for sensitive substrates.
-
Fluoride Bases: KF can be effective, particularly when trying to avoid cleavage of base-labile functional groups like esters.[5][6]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU may be suitable.
Troubleshooting Guides
Problem 1: Low or No Product Formation, Starting Materials Largely Unchanged
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. For highly insoluble compounds, consider using a co-solvent or a different solvent altogether. Chlorinated aromatics can sometimes solubilize anthracene derivatives.[5] |
| Inappropriate Ligand | Screen a variety of phosphine or NHC ligands. Bulky, electron-rich ligands are often necessary for difficult couplings. |
Problem 2: Significant Formation of Side Products (Protodeboronation, Homocoupling)
| Possible Cause | Troubleshooting Step |
| Protodeboronation of Azulenylboronate | Use a milder base (e.g., K₃PO₄, KF). Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[1][4] Ensure anhydrous conditions. |
| Homocoupling of Azulenylboronate | Ensure the reaction is thoroughly degassed to remove oxygen. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand or by the homocoupling of a small amount of boronic acid.[1] |
| Homocoupling of Aryl Halide | This is less common but can occur. Optimizing the catalyst and reaction conditions can help to favor the cross-coupling pathway. |
Experimental Protocols
Here is a general, representative experimental protocol for a Suzuki-Miyaura coupling of an azulenylboronate. Note: This is a starting point and will likely require optimization for your specific substrates.
Materials:
-
Azulenylboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the azulenylboronic acid pinacol ester, aryl halide, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical yield data from an optimization study for the coupling of 1-azulenylboronic acid pinacol ester with 4-bromoanisole. This illustrates how systematic variation of reaction parameters can lead to improved outcomes.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₂CO₃ (2) | Toluene | 100 | 55 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 85 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
Optimization of reaction conditions for the C-H borylation of the azulene 2-position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the C-H borylation of the azulene 2-position.
Frequently Asked Questions (FAQs)
Q1: What is the preferred catalyst system for the C-H borylation of azulene at the 2-position?
A1: The most commonly employed and effective catalyst system is an iridium(I)-based catalyst. A combination of a precatalyst, such as [Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)), and a nitrogen-based ligand is typically used. Ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) have shown efficacy in similar aromatic C-H borylation reactions.
Q2: Which boron source is recommended for this reaction?
A2: Bis(pinacolato)diboron (B₂pin₂) is the most common and effective boron source for the iridium-catalyzed C-H borylation of azulene.
Q3: What is the expected regioselectivity for the C-H borylation of unsubstituted azulene?
A3: While the 1- and 3-positions of azulene are the most electron-rich and typically more reactive towards electrophilic substitution, iridium-catalyzed C-H borylation is highly sensitive to steric hindrance. This steric control generally directs the borylation to the less hindered 2-position.
Q4: Can substituted azulenes be borylated at the 2-position?
A4: Yes, substituted azulenes can undergo C-H borylation. However, the regioselectivity will be influenced by the electronic and steric properties of the substituents. For instance, bulky substituents at the 1- or 3-positions would further favor borylation at the 2-position.
Q5: What are the typical reaction times and temperatures?
A5: Reaction times can range from a few hours to overnight (12-24 hours). The optimal temperature is typically between 80°C and 100°C. Lowering the temperature may be necessary to prevent substrate decomposition, though this may require longer reaction times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive catalyst | - Ensure the iridium precatalyst and ligand are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).- Prepare the active catalyst in situ by pre-mixing the iridium precatalyst and ligand in the solvent before adding the other reagents. |
| 2. Insufficient reaction temperature or time | - Gradually increase the reaction temperature in 10°C increments, monitoring for any signs of decomposition.- Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| 3. Presence of moisture or oxygen | - Use anhydrous solvents and reagents.- Thoroughly degas the reaction mixture before heating.- Maintain a positive pressure of an inert gas throughout the reaction. | |
| Low Yield of the Desired 2-Borylated Product | 1. Substrate decomposition | - Azulene is an electron-rich and sensitive substrate that can decompose at elevated temperatures. Lower the reaction temperature and prolong the reaction time.- Ensure the reaction is performed under a strict inert atmosphere. |
| 2. Poor solubility of the product | - If the product precipitates during the reaction, consider using a solvent in which it is more soluble, such as 1,4-dioxane or THF, instead of hydrocarbon solvents like hexane or methylcyclohexane. | |
| 3. Formation of byproducts | - See the "Common Side Products and Their Mitigation" section below. | |
| Incorrect Regioselectivity (Borylation at other positions) | 1. Electronic effects overpowering steric control | - The choice of ligand can significantly influence regioselectivity. Screen different ligands (e.g., phenanthroline vs. bipyridine derivatives) to optimize for the 2-position. |
| 2. Reaction temperature is too high | - Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature. | |
| Difficulty in Product Isolation | 1. Co-elution with starting material or byproducts on silica gel | - Consider using a different stationary phase for chromatography, such as alumina.- Recrystallization can be an effective purification method if the product is a solid. |
| 2. Product instability | - Borylated azulenes can be sensitive to air and moisture. Handle the purified product under an inert atmosphere and store it at a low temperature. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the C-H Borylation of Benzoferrocene (A Model System for Electron-Rich Aromatics)
| Entry | Catalyst (mol%) | Ligand (mol%) | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Ir(cod)OMe]₂ (3) | tmphen (6) | HBpin | Methylcyclohexane | 100 | 18 | 95 |
| 2 | [Ir(cod)OMe]₂ (3) | phen (6) | HBpin | Methylcyclohexane | 100 | 18 | 31 |
| 3 | [Ir(cod)OMe]₂ (3) | dtbpy (6) | HBpin | Methylcyclohexane | 100 | 18 | 18 |
| 4 | [Ir(cod)Cl]₂ (3) | tmphen (6) | HBpin | Methylcyclohexane | 100 | 18 | 10 |
| 5 | [Ir(cod)OMe]₂ (3) | tmphen (6) | HBpin | THF | 100 | 18 | 87 |
| 6 | [Ir(cod)OMe]₂ (3) | tmphen (6) | HBpin | 1,4-Dioxane | 100 | 18 | 81 |
| 7 | [Ir(cod)OMe]₂ (3) | tmphen (6) | HBpin | Methylcyclohexane | 80 | 18 | 82 |
Data is adapted from a study on a related substrate and is intended to be representative of the trends one might observe when optimizing the borylation of azulene.
Experimental Protocols
Representative Protocol for the Iridium-Catalyzed C-H Borylation of Azulene at the 2-Position
Materials:
-
Azulene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen)
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Anhydrous methylcyclohexane
-
Anhydrous tetrahydrofuran (THF) for workup
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Ir(cod)OMe]₂ (e.g., 0.03 mmol, 3 mol%) and tmphen (e.g., 0.06 mmol, 6 mol%).
-
Add anhydrous methylcyclohexane (e.g., 5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
To this mixture, add azulene (e.g., 1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (e.g., 1.5 mmol, 1.5 equiv).
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene.
Mandatory Visualizations
Caption: Experimental workflow for the iridium-catalyzed C-H borylation of azulene.
Caption: Troubleshooting workflow for low yield in azulene C-H borylation.
Technical Support Center: Enhancing the Stability of Azulene-Based Compounds for Electronic Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of azulene-based compounds for electronic applications.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability issues encountered during your experiments with azulene-based compounds.
1. Rapid Degradation of Device Performance Under Ambient Conditions
| Question | Answer |
| My OFET/OLED device using an azulene-based compound degrades quickly when exposed to air. What is the likely cause? | The primary cause is likely photo-oxidation . Azulene and its derivatives are susceptible to degradation in the presence of light and oxygen. Photoirradiation can generate reactive oxygen species (ROS), such as superoxide, which can then react with the azulene core and degrade the material. |
| How can I mitigate this rapid degradation? | 1. Encapsulation: This is the most effective method to protect the device from oxygen and moisture. Utilize barrier materials such as glass, epoxy, or multi-layered thin films composed of inorganic (e.g., Al₂O₃, SiOₓ) and organic layers.[1][2] 2. Functionalization: Introducing electron-donating groups at the 2- and 6-positions of the azulene core can enhance its stability. 3. Inert Atmosphere: Conduct all device fabrication and testing in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. |
| What are some suitable encapsulation materials? | For flexible devices, a promising approach is the use of multilayer barriers consisting of hybrid polymer materials and inorganic layers on a flexible substrate like PET.[1][2] For rigid devices, glass encapsulation with an epoxy sealant and the inclusion of a desiccant (e.g., calcium oxide) can be effective.[3] |
2. Thermal Instability During Device Operation or Annealing
| Question | Answer |
| I'm observing a significant drop in performance after thermal annealing or during operation at elevated temperatures. What's happening? | Azulene-containing polymers can undergo thermal degradation at high temperatures. This process can involve chain scission (breaking of the polymer backbone) and cross-linking, which alters the material's morphology and electronic properties. For instance, some azulene-based polymers have shown thermal stability with decomposition temperatures (Td) above 300°C.[4] |
| What strategies can I employ to improve thermal stability? | 1. Polymer Design: Incorporating azulene into a robust polymer backbone through 2,6-connectivity has been shown to yield polymers with high thermal stability. For example, certain 2,6-linked azulene-fluorene copolymers exhibit decomposition temperatures of 418 °C and 432 °C. 2. Controlled Annealing: Optimize the annealing temperature and duration to be well below the decomposition temperature of your specific azulene compound. Characterize the thermal properties of your material using thermogravimetric analysis (TGA) to determine its degradation temperature. |
3. Poor Performance Retention in Solution-Processed Films
| Question | Answer |
| My solution-processed azulene-based films show inconsistent and poor stability. What could be the issue? | The morphology of the thin film plays a crucial role in device stability. Poor film formation can lead to a high density of grain boundaries and defects, which can act as trap states for charge carriers and sites for degradation to initiate. The choice of solvent and processing conditions can significantly impact the film quality. |
| How can I improve the quality and stability of my films? | 1. Solvent Selection: Use a solvent system that promotes good solubility and encourages the desired molecular packing. 2. Functionalization for Solubility: Attaching appropriate side chains to the azulene core or the polymer backbone can improve solubility and processing from solution. 3. Surface Treatment: Modifying the surface of the substrate can promote better ordering of the azulene-based material during deposition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for azulene-based compounds in electronic devices?
A1: The two main degradation pathways are:
-
Photo-oxidation: In the presence of light and oxygen, azulene can be oxidized, leading to a breakdown of the conjugated system. This is often initiated by the formation of reactive oxygen species.
-
Thermal Degradation: At elevated temperatures, azulene-containing polymers can undergo chain scission and cross-linking, which negatively impacts their electronic properties.
Q2: How does functionalization affect the stability of azulene compounds?
A2: Functionalization is a key strategy to enhance stability. The position and electronic nature of the substituent are critical:
-
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkoxy, alkyl, or amino groups) to the azulene core, particularly at the 2- and 6-positions, can increase the electron density of the ring system, making it less susceptible to oxidation.
-
Polymerization: Incorporating azulene units into a conjugated polymer backbone, especially through the 2,6-positions, can lead to materials with enhanced thermal and operational stability.[4]
Q3: What are the standard protocols for testing the stability of azulene-based electronic devices?
A3: The International Summit on Organic Photovoltaic Stability (ISOS) provides a set of consensus protocols for stability testing.[5][6][7] The most common ones for initial laboratory-scale testing are:
-
ISOS-D (Dark Storage): Assesses the intrinsic stability of the device in the absence of light, often at ambient or elevated temperatures and controlled humidity. This is a good measure of shelf life.[7][8]
-
ISOS-L (Light Soaking): Evaluates the device's stability under continuous illumination, simulating operational conditions.[5][7]
Q4: What is a T₈₀ lifetime, and how is it used to quantify stability?
A4: The T₈₀ lifetime is the time it takes for a device's power conversion efficiency (PCE) or other key performance metric to decrease to 80% of its initial value under specific stress conditions (e.g., continuous illumination in an ISOS-L test).[9][10][11][12] It is a common figure of merit for comparing the operational stability of different devices and materials.
Q5: Can encapsulation completely prevent degradation?
A5: While encapsulation is a critical and highly effective strategy, it may not completely prevent degradation over very long operational lifetimes. The quality of the encapsulation barrier is crucial. High-performance encapsulation with very low water vapor transmission rates (WVTR) and oxygen transmission rates (OTR) is necessary for long-term stability.[1][2] For flexible devices, ensuring the mechanical integrity of the encapsulation during bending is also essential.[13]
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of azulene-based compounds. Direct comparison between different studies can be challenging due to variations in device architecture and testing conditions.
Table 1: Thermal Stability of 2,6-Connected Azulene-Fluorene Copolymers
| Polymer | Decomposition Temperature (Td) under N₂ |
| Polymer 126 | 418 °C |
| Polymer 129 | 432 °C |
Data sourced from a study on azulene-fluorene copolymers, highlighting the high thermal stability achievable with 2,6-connectivity.
Table 2: Operational Stability of a Perovskite Solar Cell with an Azulene-Based Hole Transport Material (HTM)
| Device Configuration | Stability Test Protocol | Performance Retention | Duration |
| Unencapsulated Perovskite Solar Cell with FLC molecule-modified HTM | ISOS-D-1 (Ambient, dark) | 93% of initial PCE | 2000 hours |
| Control Device | ISOS-D-1 (Ambient, dark) | 80% of initial PCE | 1000 hours |
This data demonstrates the significant improvement in shelf-life stability imparted by the azulene-based HTM compared to a control device.[14]
Experimental Protocols
1. ISOS-D-1: Dark Storage Stability (Shelf Life)
This protocol assesses the intrinsic stability of the device in a controlled dark environment.
Objective: To determine the shelf life of the device under ambient conditions without light-induced degradation.
Methodology:
-
Initial Characterization: Measure the initial performance parameters (e.g., for an OFET: mobility, on/off ratio, threshold voltage; for a solar cell: PCE, Voc, Jsc, FF) of the fresh devices.
-
Storage: Store the unencapsulated devices in a dark environment at a controlled ambient temperature (e.g., 25 °C) and humidity (e.g., 30-50% RH). The devices should be kept at open-circuit conditions.[8]
-
Periodic Testing: At regular intervals (e.g., every 24, 48, or 100 hours), remove the devices from storage and re-characterize their performance under the same conditions as the initial measurement.
-
Data Analysis: Plot the normalized performance parameter (e.g., PCE/PCE_initial) as a function of storage time. Determine the T₈₀ lifetime.
2. ISOS-L-1: Light Soaking Stability
This protocol evaluates the operational stability of the device under continuous illumination.
Objective: To assess the device's resilience to photodegradation and other light-induced degradation mechanisms.
Methodology:
-
Initial Characterization: Measure the initial performance parameters of the devices.
-
Light Soaking: Place the devices under a continuous illumination source that mimics the AM1.5G solar spectrum at an intensity of 100 mW/cm² (1 sun). The temperature of the device should be monitored and controlled (e.g., kept at 25 °C). For solar cells, the device is typically held at the maximum power point (MPP).[7]
-
In-situ or Periodic Monitoring: Ideally, the performance parameters are monitored in-situ throughout the experiment. Alternatively, the illumination can be briefly interrupted at set intervals to perform the characterization.
-
Data Analysis: Plot the normalized performance parameter as a function of illumination time to determine the operational lifetime (e.g., T₈₀).
Visualizations
Caption: Key degradation pathways for azulene-based compounds.
Caption: Strategies to enhance the stability of azulene-based compounds.
Caption: General workflow for stability testing of electronic devices.
References
- 1. Ultra high barrier materials for encapsulation of flexible organic electronics | The European Physical Journal - Applied Physics | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. sbvacuo.org.br [sbvacuo.org.br]
- 4. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 7. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Interface-enhanced organic solar cells with extrapolated T80 lifetimes of over 20 years | 科研之友 [test.scholarmate.com]
- 11. researchgate.net [researchgate.net]
- 12. Big data driven perovskite solar cell stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultra‐Thin Flexible Encapsulating Materials for Soft Bio‐Integrated Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Refinement of purification techniques for high-purity 2-isobutylazulene
Welcome to the technical support center for the refinement of high-purity 2-isobutylazulene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of 2-isobutylazulene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the purification of 2-isobutylazulene.
Q1: My crude 2-isobutylazulene is a dark, oily residue. Is this normal, and how should I proceed with purification?
A1: Yes, it is common for crude 2-isobutylazulene to be a dark blue or purple oil. The color is characteristic of the azulene chromophore. The primary methods for purification are column chromatography followed by recrystallization.
Troubleshooting:
-
Problem: Difficulty handling the oil for purification.
-
Solution: Dissolve the crude oil in a minimal amount of a non-polar solvent like hexane or a mixture of hexane and ethyl acetate before loading it onto a chromatography column. This will make the application to the stationary phase more manageable.
Q2: I am seeing multiple blue/purple bands during column chromatography. What do these represent?
A2: Multiple colored bands indicate the presence of different azulenic compounds. The main, most intense band is likely your target 2-isobutylazulene. Other bands could be isomers, degradation products, or other azulenic byproducts from the synthesis.
Troubleshooting:
-
Problem: Poor separation of colored bands.
-
Solution: Optimize your solvent system. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-2% at a time). This gradient elution should improve the separation of compounds with similar polarities.
Q3: After column chromatography, my 2-isobutylazulene fractions are still not reaching the desired purity. What is the next step?
A3: Recrystallization is an excellent secondary purification step to remove closely related impurities. Azulene compounds can often be recrystallized from polar solvents like ethanol or methanol.
Troubleshooting:
-
Problem: The compound "oils out" instead of forming crystals during recrystallization.
-
Solution: This can happen if the solution is too concentrated or cools too quickly. Try using a slightly larger volume of the hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.
Q4: My final product has a lingering solvent smell. How can I effectively remove residual solvents?
A4: Residual solvents can be removed by drying the purified 2-isobutylazulene under high vacuum.
Troubleshooting:
-
Problem: The compound is a low-melting solid or oil, making solvent removal difficult without sample loss.
-
Solution: Use a rotary evaporator with gentle heating (if the compound's boiling point allows) or a vacuum oven at a controlled, low temperature. For very volatile compounds, drying in a desiccator under high vacuum for an extended period may be the safest option.
Q5: How can I assess the purity of my 2-isobutylazulene?
A5: The purity of 2-isobutylazulene can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
Data Presentation
The following tables summarize typical quantitative data associated with the purification of 2-isobutylazulene and related azulene derivatives.
Table 1: Column Chromatography Parameters for 2-Alkylazulene Purification
| Stationary Phase | Eluent System (Gradient) | Typical Purity after Chromatography | Reference |
| Silica Gel (60 Å, 230-400 mesh) | Hexane -> Hexane/Ethyl Acetate (99:1 to 95:5) | >95% | General Practice |
| Alumina (neutral, Brockmann I) | Hexane -> Hexane/Dichloromethane (98:2 to 90:10) | >95% | General Practice |
Table 2: Recrystallization Solvents and Expected Purity for Azulene Derivatives
| Solvent | Expected Purity | Notes | Reference |
| Ethanol | >98% | Good for removing non-polar impurities. | General Practice |
| Methanol | >98% | Similar to ethanol, may offer slightly different solubility. | General Practice |
| Hexane | Variable | Can be used for recrystallizing less polar azulenes. | General Practice |
Experimental Protocols
Protocol 1: Column Chromatography of Crude 2-Isobutylazulene
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
Pre-elute the column with hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude 2-isobutylazulene in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate).
-
Collect fractions as the blue/purple band of 2-isobutylazulene moves down the column.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the purest fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of 2-Isobutylazulene
-
Dissolution:
-
Place the partially purified 2-isobutylazulene in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Blue or purple crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Visualizations
Caption: Workflow for the purification of 2-isobutylazulene.
Caption: Troubleshooting decision tree for 2-isobutylazulene purification.
Addressing regioselectivity issues in the functionalization of the azulene skeleton
Welcome to the technical support center for the regioselective functionalization of the azulene skeleton. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis of azulene derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the azulene skeleton for electrophilic substitution?
The most reactive positions for electrophilic aromatic substitution (SEAr) on the azulene core are the C1 and C3 positions of the five-membered ring.[1] This is due to the higher electron density in the five-membered ring, a consequence of azulene's unique electronic structure as a non-alternant aromatic hydrocarbon.
Q2: How can I control regioselectivity between the C1 and C2 positions during electrophilic substitution?
Regioselectivity between the C1 and C2 positions is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: Substitution at the C1 position is generally the kinetically favored pathway, meaning it occurs faster and at lower temperatures.[2][3][4] To favor the C1 product, it is recommended to run the reaction at low temperatures (e.g., 0 °C or below) and for shorter reaction times.[3][5][6]
-
Thermodynamic Control: The C2-substituted product is often the more thermodynamically stable isomer. To obtain the C2 product, the reaction should be conducted at higher temperatures (e.g., room temperature or above) for longer durations, allowing the reaction to reach equilibrium.[2][3][4] Under these conditions, the initially formed C1 product can revert to the starting materials or rearrange to the more stable C2 product.
Q3: I am trying to introduce a substituent on the seven-membered ring. What is the best strategy?
Direct electrophilic substitution on the seven-membered ring is generally difficult because the five-membered ring is significantly more nucleophilic.[7] However, there are effective strategies:
-
Blocking the 1 and 3 Positions: If the C1 and C3 positions are already substituted, electrophilic attack can be directed to the seven-membered ring, typically at the C5 or C7 position.[7]
-
Nucleophilic Substitution: The seven-membered ring is more susceptible to nucleophilic attack than the five-membered ring, particularly at the C4, C6, and C8 positions. This is enhanced by the presence of electron-withdrawing groups on the five-membered ring.
-
Vicarious Nucleophilic Substitution (VNS): This method is effective for introducing substituents at the C4 and C6 positions of the azulene core.[8] The reaction of azulene with carbanions bearing a leaving group typically yields a mixture of C4 and C6 substituted products.[8] Selective C6-hydroxylation and amination have been achieved on azulenes with electron-withdrawing groups in the five-membered ring.[8]
Q4: How can I achieve C2-selective functionalization?
Achieving selectivity for the C2 position can be challenging. Here are a few strategies:
-
Thermodynamic Control in Electrophilic Substitution: As mentioned in Q2, higher reaction temperatures can favor the formation of the C2-substituted product.
-
Directing Groups in C-H Activation: A carboxylic acid group at the C1 position can act as a directing group in palladium-catalyzed C-H activation reactions, leading to exclusive C2-arylation.[9][10][11]
-
Nucleophilic Substitution on 2-Haloazulenes: If you can synthesize a 2-haloazulene, it can serve as a precursor for a variety of C2-functionalized derivatives via nucleophilic aromatic substitution (SNAr).[12] The presence of electron-withdrawing groups at the C1 and C3 positions facilitates this reaction.[2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of C1 and C2 isomers)
Cause: Friedel-Crafts acylation of azulene can lead to a mixture of C1 and C2 acylated products. The regioselectivity is highly dependent on the reaction conditions.
Solutions:
-
To Favor C1-Acylation (Kinetic Product):
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C).
-
Choice of Lewis Acid: Milder Lewis acids may favor the kinetic product. Experiment with a range of Lewis acids (e.g., SnCl4, TiCl4) in addition to the more common AlCl3.
-
-
To Favor C2-Acylation (Thermodynamic Product):
-
Higher Temperature: Conduct the reaction at room temperature or with gentle heating.
-
Longer Reaction Time: Allow the reaction to proceed for an extended period to enable equilibration to the more stable C2 product.
-
Excess Lewis Acid: Using a stoichiometric amount or a slight excess of a strong Lewis acid like AlCl3 can sometimes promote the formation of the thermodynamic product.
-
Problem 2: Polysubstitution during Electrophilic Substitution
Cause: The introduction of one activating group can sometimes make the azulene ring even more reactive, leading to multiple substitutions.
Solutions:
-
Control Stoichiometry: Use a 1:1 stoichiometry of the electrophile to the azulene substrate. Adding the electrophile slowly to the azulene solution can also help.
-
Deactivating Electrophiles: In reactions like Friedel-Crafts acylation, the product is deactivated towards further substitution, which inherently prevents polyacylation.[13][14][15]
-
Use of a Less Reactive Electrophile: If possible, choose a less reactive electrophilic reagent.
-
Bulky Substituents: The presence of a bulky substituent at one of the reactive positions can sterically hinder further substitution.
Problem 3: Low or No Yield in Functionalization Reactions
Cause: This can be due to a variety of factors including incorrect reaction conditions, decomposition of starting materials or products, or low reactivity of the chosen reagents.
Solutions:
-
Verify Reagent Quality: Ensure that all reagents and solvents are pure and dry, as many of these reactions are sensitive to moisture.
-
Optimize Reaction Temperature: The optimal temperature can be highly reaction-dependent. If no reaction is observed, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, the reaction should be cooled.
-
Catalyst/Lewis Acid Screening: The choice of catalyst or Lewis acid is critical. If one is not effective, screen a variety of others with different strengths and properties. For example, in the alkylation of azulene with epoxides, BF3·OEt2 was found to be more effective than InCl3, Cu(OTf)2, or Brønsted acids.[10]
-
Inert Atmosphere: Azulenes can be sensitive to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Check for Competing Reactions: In some cases, unexpected side reactions can consume the starting material. For example, in VNS amination, the presence of oxygen can lead to competing oxidative nucleophilic substitution of hydrogen.[8]
Quantitative Data Summary
| Reaction Type | Position(s) | Reagents | Conditions | Product(s) | Yield (%) | Reference |
| Electrophilic Bromination | C1, C3 | NBS | Dichloromethane | 1,3-Dibromoazulene | - | [16][17] |
| Friedel-Crafts Acylation | C1 | Acetyl chloride, AlCl3 | CS2, low temp. | 1-Acetylazulene | High | [13][14][18] |
| Vilsmeier-Haack Formylation | C1 | POCl3, DMF | - | 1-Formylazulene | >90 | [12] |
| C-H Arylation | C2 | Aryl iodide, Pd(OAc)2, Ag2CO3, K2HPO4, TRIPS | Dioxane, reflux | 2-Arylazulene | up to 82 | [9][10][11] |
| Nucleophilic Substitution | C2 | Diethyl 2-chloroazulene-1,3-dicarboxylate, various amines | Neat, 80-150 °C | Diethyl 2-(amino)azulene-1,3-dicarboxylates | up to 99 | [2] |
| Vicarious Nucleophilic Substitution | C4, C6 | Chloromethyl p-tolyl sulfone, KOH | DMSO | 4- and 6-(p-tolylsulfonyl)methylazulene | 4 (18%), 6 (22%) | [8] |
| Alkylation with Epoxides | C1 | Styrene oxide, BF3·OEt2 | CH2Cl2, rt | 1-(2-hydroxy-2-phenylethyl)azulene | 85 | [10] |
| C-H Functionalization | C1 | Methyl 2-diazo-2-phenylacetate, AgOTf | DCE, 25 °C | Methyl 2-phenyl-2-(azulen-1-yl)acetate | 70-82 | [19] |
Detailed Experimental Protocols
Protocol 1: Regioselective C2-Arylation of Azulene-1-carboxylic Acid[10][11]
This protocol describes the palladium-catalyzed C-H arylation of azulene-1-carboxylic acid to exclusively yield 2-arylazulenes.
Materials:
-
Azulene-1-carboxylic acid
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Silver carbonate (Ag2CO3)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
2,4,6-Triisopropylbenzoic acid (TRIPS)
-
Dioxane (anhydrous)
Procedure:
-
To a round-bottom flask, add azulene-1-carboxylic acid (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)2 (0.1 eq), Ag2CO3 (0.55 eq), K2HPO4 (1.0 eq), and TRIPS (4.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution of Diethyl 2-chloroazulene-1,3-dicarboxylate[2]
This procedure details the SNAr reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with an amine to yield the corresponding 2-aminoazulene derivative.
Materials:
-
Diethyl 2-chloroazulene-1,3-dicarboxylate
-
Amine (e.g., morpholine, piperidine, aniline)
-
(Optional) Solvent (e.g., ethanol)
Procedure:
-
In a sealed tube, combine diethyl 2-chloroazulene-1,3-dicarboxylate (1.0 eq) and the desired amine (excess).
-
Heat the mixture at a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-aminoazulene product.
Protocol 3: Lewis Acid-Catalyzed Alkylation of Azulene with an Epoxide[11]
This protocol describes the regioselective alkylation of azulene at the C1 position via the ring-opening of an epoxide.
Materials:
-
Azulene
-
Epoxide (e.g., styrene oxide)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2, anhydrous)
Procedure:
-
Dissolve azulene (3.0 eq) and the epoxide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF3·OEt2 (10 mol%) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. jackwestin.com [jackwestin.com]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rloginconsulting.com [rloginconsulting.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. alexandonian.com [alexandonian.com]
- 16. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(2-Methylpropyl)azulene for Solution-Based Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the solution-based processing of 2-(2-Methylpropyl)azulene. The information is presented in a practical question-and-answer format to facilitate easy access to solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound during my experiment. What are the likely causes and how can I resolve this?
A2: Precipitation of this compound during an experiment can be attributed to several factors:
-
Solvent Polarity Change: A common cause is a change in the solvent composition that increases the overall polarity of the solution. This can occur when mixing a solution of the compound in a nonpolar solvent with a more polar one.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of this compound in the chosen solvent may have exceeded its saturation point.
To address this, consider the following troubleshooting steps:
-
Re-dissolution: Gently warm the solution while stirring to see if the precipitate redissolves. This can indicate a temperature-related solubility issue.
-
Solvent Adjustment: If the precipitation is due to a polarity change, adding a small amount of a good, miscible co-solvent in which this compound is highly soluble can resolve the issue.
-
Dilution: If the concentration is too high, dilute the solution with more of the primary solvent.
Q3: Can I improve the aqueous solubility of this compound?
A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods generally involve formulating the compound rather than chemically modifying it. Common approaches include the use of co-solvents, surfactants, and the preparation of solid dispersions.
Troubleshooting Guides
Issue 1: Difficulty in finding a suitable solvent for initial dissolution.
Problem: Researchers may struggle to identify a single solvent that provides the desired concentration of this compound for their application.
Solutions:
-
Solvent Screening: A systematic solvent screening should be the first step. Test the solubility of a small, known amount of this compound in a range of common laboratory solvents with varying polarities.
-
Co-solvent Systems: If a single solvent is not effective, a binary or ternary co-solvent system can be employed. The addition of a water-miscible organic solvent in which the compound is soluble can significantly increase its solubility in an aqueous medium.
Workflow for Solvent Screening:
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Comparative study of 2-(2-Methylpropyl)azulene versus its naphthalene isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural, physicochemical, and potential biological properties of 2-(2-Methylpropyl)azulene and its isomer, 2-(2-Methylpropyl)naphthalene. Due to a scarcity of direct experimental data on this compound, this comparison draws upon the known characteristics of the parent azulene and naphthalene ring systems, supplemented with available data for the specified naphthalene isomer.
Introduction
Azulene and naphthalene are constitutional isomers with the molecular formula C₁₀H₈, yet they exhibit remarkably different properties. Naphthalene is a colorless, crystalline solid, while azulene is characterized by its distinctive blue-violet color. These differences arise from their distinct electronic structures. Naphthalene is a benzenoid aromatic compound, consisting of two fused benzene rings. In contrast, azulene is a non-benzenoid aromatic hydrocarbon, composed of a fused five-membered and seven-membered ring system. This unique structure imparts a significant dipole moment to azulene, a feature absent in the nonpolar naphthalene. The introduction of a 2-methylpropyl (isobutyl) substituent to these core structures is expected to modulate their lipophilicity and potentially influence their biological activity.
Physicochemical Properties
Quantitative data for 2-(2-Methylpropyl)naphthalene is available, while the properties for this compound are predicted based on the known characteristics of the azulene core.
| Property | 2-(2-Methylpropyl)naphthalene | This compound (Predicted) |
| Molecular Formula | C₁₄H₁₆ | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol |
| Appearance | Likely a colorless solid or liquid | Deep blue-violet solid or liquid |
| Boiling Point | 569.92 K (Calculated) | Expected to be similar to its naphthalene isomer |
| Melting Point | 304.18 K (Calculated) | Likely a low-melting solid or liquid |
| Water Solubility | Log10WS: -4.67 (Calculated) | Expected to have low water solubility |
| Octanol/Water Partition Coefficient (LogP) | 4.038 (Calculated) | Expected to be similar to its naphthalene isomer, indicating high lipophilicity |
| Dipole Moment | ~0 D | Significant, non-zero dipole moment |
Spectroscopic Characteristics
The spectroscopic signatures of these isomers are expected to be distinct, primarily due to the differences in their aromatic systems.
| Spectroscopic Technique | 2-(2-Methylpropyl)naphthalene | This compound (Predicted) |
| UV-Vis Spectroscopy | Absorption in the UV region, characteristic of a naphthalene chromophore. | Strong absorption in the visible region, responsible for its blue color, in addition to UV absorption. |
| ¹H NMR Spectroscopy | Aromatic protons in the range of 7-8 ppm. Aliphatic protons of the isobutyl group will appear upfield. | Aromatic protons will show a wider chemical shift range compared to the naphthalene isomer due to the different electronic environments in the 5- and 7-membered rings. Aliphatic protons will be in a similar upfield region. |
| ¹³C NMR Spectroscopy | Aromatic carbons will appear in the typical downfield region for naphthalenes. | Aromatic carbons will exhibit a broader range of chemical shifts, reflecting the charge separation in the azulene core. |
| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups. Aromatic C=C stretching bands. | Similar C-H and C=C stretching vibrations, though the frequencies may be slightly shifted due to the different ring strains and electronic distributions. |
Biological Activity: A Tale of Two Isomers
This compound (Potential Activities):
-
Anti-inflammatory: Azulene and its derivatives are renowned for their anti-inflammatory properties.[1][2][3][4] This activity is often attributed to their ability to scavenge reactive oxygen species and modulate inflammatory pathways. The isobutyl group may enhance its lipophilicity, potentially improving tissue penetration.
-
Antioxidant: The electron-rich nature of the azulene core suggests potential antioxidant activity.
-
Antimicrobial and Antifungal: Some azulene derivatives have demonstrated antimicrobial and antifungal effects.[1][2]
2-(2-Methylpropyl)naphthalene (Reported Activities of Analogs):
-
Anticancer: Various naphthalene derivatives have been investigated as potential anticancer agents.
-
Enzyme Inhibition: Naphthalene-based compounds have been designed as inhibitors for various enzymes.
-
Diverse Pharmacological Profiles: The naphthalene scaffold is present in a wide array of approved drugs with diverse therapeutic actions.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these specific isomers would require adaptation from general procedures for azulene and naphthalene derivatives.
General Synthesis of 2-Alkylazulenes
A common method for the synthesis of 2-substituted azulenes involves the reaction of a substituted pyrylium salt with sodium cyclopentadienide.[5]
Materials:
-
2-(2-Methylpropyl)pyrylium salt (e.g., tetrafluoroborate)
-
Sodium cyclopentadienide (NaCp) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (aqueous, saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
-
Hexane and other organic solvents for chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-(2-methylpropyl)pyrylium salt.
-
Add anhydrous THF to dissolve the salt.
-
Slowly add a solution of sodium cyclopentadienide in THF to the reaction mixture. A color change is typically observed.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane) to isolate the this compound.
General Synthesis of 2-Alkylnaphthalenes
Friedel-Crafts alkylation is a standard method for introducing alkyl groups onto a naphthalene ring.
Materials:
-
Naphthalene
-
2-Methylpropyl halide (e.g., 1-bromo-2-methylpropane)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve naphthalene in the anhydrous solvent in a flask equipped with a reflux condenser and a stirring mechanism.
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid catalyst in portions.
-
Slowly add the 2-methylpropyl halide to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature. The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates.
-
After the reaction is complete, quench the reaction by carefully pouring the mixture over ice and hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography to obtain 2-(2-Methylpropyl)naphthalene.
Visualizations
Logical Relationship of Isomeric Properties
Caption: Isomeric relationship and divergent properties.
Experimental Workflow for Synthesis and Characterization
Caption: General experimental workflow.
Conclusion
The isomeric relationship between this compound and 2-(2-Methylpropyl)naphthalene provides a compelling case study in how subtle changes in molecular architecture can lead to profound differences in physicochemical and biological properties. While the naphthalene isomer is a classic benzenoid aromatic, the azulene counterpart possesses a unique electronic structure that imparts color, polarity, and a distinct profile of potential biological activities, most notably in the area of inflammation. Further experimental investigation into this compound is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
Validating the structure of 2-(2-Methylpropyl)azulene using X-ray crystallography
A Comprehensive Guide to Validating the Structure of 2-(2-Methylpropyl)azulene and its Analogs: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, a derivative of the bicyclic aromatic hydrocarbon azulene. While a specific crystal structure for this compound is not publicly available, this guide will utilize data from closely related azulene derivatives to provide a comprehensive comparison of the available analytical techniques.
A Note on the Analyte
This compound, also known as 2-isobutylazulene, belongs to the fascinating class of non-benzenoid aromatic compounds. The unique electronic properties of the azulene core, arising from the fusion of a five-membered and a seven-membered ring, make its derivatives attractive for applications in materials science and pharmaceuticals. Accurate structural characterization is crucial for understanding their structure-activity relationships.
Comparative Data Analysis
The following table summarizes the type of quantitative data obtained from X-ray crystallography and compares it with data from common spectroscopic techniques used for structural elucidation. Data for representative azulene derivatives are used for illustrative purposes.
| Analytical Technique | Parameter | Typical Data for an Azulene Derivative | Interpretation |
| Single-Crystal X-ray Crystallography | Bond Lengths (Å) | C-C (seven-membered ring): ~1.37 - 1.43 ÅC-C (five-membered ring): ~1.39 - 1.41 ÅC-C (bridgehead): ~1.47 Å | Provides precise measurement of interatomic distances, confirming the connectivity and nature of chemical bonds (single, double, aromatic). Alternating bond lengths in the seven-membered ring can indicate a contribution from a heptafulvene-like resonance structure.[1] |
| Bond Angles (°) | C-C-C (seven-membered ring): ~125 - 132°C-C-C (five-membered ring): ~107 - 110° | Defines the geometry of the molecule, confirming the planarity or deviation from planarity of the ring systems. | |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry and packing of molecules in the crystal lattice, which can influence solid-state properties. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (δ, ppm) | ¹H NMR: ~7.0 - 8.5 ppm (aromatic protons)¹³C NMR: ~115 - 145 ppm (aromatic carbons) | Provides information about the chemical environment of each nucleus. The number of signals, their splitting patterns, and integration values help to determine the number and connectivity of protons and carbons.[2] |
| Coupling Constants (J, Hz) | ³J(H,H): ~8 - 10 Hz (ortho-coupling in seven-membered ring) | Reveals through-bond connectivity between neighboring nuclei, aiding in the assignment of signals to specific atoms in the molecule. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3050 - 3000 cm⁻¹ (C-H stretch, aromatic)~1600 - 1450 cm⁻¹ (C=C stretch, aromatic rings) | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of an azulene derivative will show characteristic absorptions for the aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Molecular Ion Peak (M⁺): e.g., m/z for C₁₄H₁₆ = 184.1252 | Determines the molecular weight of the compound with high accuracy. The fragmentation pattern provides clues about the molecular structure, with characteristic losses of alkyl groups or rearrangements of the azulene core.[3] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural information by mapping the electron density of a crystalline solid.
1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. A common method is slow evaporation:
-
Dissolve the purified this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Alternatively, vapor diffusion or slow cooling methods can be employed.
2. Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.[4]
-
The crystal is placed in a monochromatic X-ray beam.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector as a series of reflections at different angles.[4]
3. Structure Solution and Refinement:
-
The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the unit cell.
-
Initial phases for the structure factors are often determined using direct methods.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best fit between the calculated and observed diffraction data.
Visualizing the Workflow
The following diagram illustrates the general workflow for the structural validation of an organic compound like this compound, comparing the pathways of X-ray crystallography and spectroscopic methods.
References
A Spectroscopic Comparison of 1-Substituted versus 2-Substituted Azulene Derivatives
Affiliation: Google Research
Abstract
Azulene, a non-benzenoid aromatic hydrocarbon, exhibits unique electronic and photophysical properties, largely influenced by the substitution pattern on its bicyclic core. This guide provides a comparative analysis of the spectroscopic characteristics of 1-substituted versus 2-substituted azulene derivatives. By examining their Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopic data, we aim to elucidate the structure-property relationships dictated by the position of substitution. This objective comparison, supported by experimental data and detailed protocols, serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
Azulene is an isomer of naphthalene, comprising a fused five-membered and seven-membered ring system. Unlike the colorless naphthalene, azulene is intensely blue, a consequence of its low-lying first electronic excited state (S1) which allows for absorption in the visible region of the electromagnetic spectrum. A key feature of azulene's electronic structure is the significant electron density at the 1- and 3-positions of the five-membered ring. Consequently, the position of substituents on the azulene core profoundly impacts its spectroscopic properties. This guide focuses on the comparative analysis of derivatives substituted at the 1- and 2-positions, providing a foundational understanding for the rational design of novel azulene-based compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative 1- and 2-substituted azulene derivatives.
UV-Vis Spectroscopy
The position of substitution on the azulene ring significantly influences the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Generally, substituents at the 1-position cause more substantial shifts in the absorption bands compared to those at the 2-position.
| Substituent | Position | λmax (S₀→S₁) (nm) | ε (M⁻¹cm⁻¹) | λmax (S₀→S₂) (nm) | ε (M⁻¹cm⁻¹) | Solvent |
| -H | - | ~690 | ~300 | ~340-350 | ~4000-5000 | Various |
| -CH₃ | 1 | ~700 | - | ~350 | - | - |
| -CH₃ | 2 | ~690 | - | ~345 | - | - |
| -CHO | 1 | Red-shifted | - | Red-shifted | - | Hexane |
| -F | 1 | - | - | - | - | - |
NMR Spectroscopy
The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Substitution at the 1- or 2-position alters the electron distribution within the azulene ring system, leading to characteristic changes in the chemical shifts of the ring protons and carbons.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2]
| Position | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Substituent-H |
| 1-CH₃ | - | 7.64 | 7.23 | 8.20 | 7.00 | 7.45 | 7.00 | 8.20 | 2.83 (s, 3H) |
| 2-CH₃ | 7.55 | - | 7.55 | 8.15 | 6.95 | 7.38 | 6.95 | 8.15 | 2.55 (s, 3H) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2][3]
| Position | C-1 | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-8 | C-8a | Substituent-C |
| 1-CH₃ | 130.0 | 137.4 | 117.4 | 145.8 | 136.5 | 122.0 | 136.5 | 122.0 | 136.5 | 140.4 | 12.8 |
| 2-CH₃ | 116.5 | 147.8 | 116.5 | 146.2 | 136.9 | 122.5 | 136.9 | 122.5 | 136.9 | 140.0 | 25.5 |
Fluorescence Spectroscopy
Azulene is known for its anomalous fluorescence from the second excited singlet state (S₂), a violation of Kasha's rule. The position of substitution can influence the fluorescence quantum yield (Φf) and the emission wavelength (λem). Substitution at the 2-position has been observed to accelerate the rate of radiationless relaxation compared to substitution at the 1,3-positions.
| Substituent | Position | λex (nm) | λem (nm) | Quantum Yield (Φf) | Solvent |
| -H | - | 342 | 376 | ~0.03 | Various |
| 6-formyl | 1-fluoro | - | - | ~10x lower than 1-fluoroazulene | Ethanol |
| 6-formyl | 1,3-difluoro | - | - | ~10x lower than 1,3-difluoroazulene | Ethanol |
| -CHO | 1 | - | - | <0.002 | Ethanol |
Note: The fluorescence properties of azulene derivatives are highly sensitive to the solvent and the specific nature of the substituent.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of azulene derivatives.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the azulene derivative in a suitable UV-grade solvent (e.g., ethanol, hexane, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the azulene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
-
Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the TMS signal. Assign the signals to the respective protons and carbons of the azulene derivative.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the azulene derivative in a fluorescence-grade solvent (e.g., ethanol, cyclohexane) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at the desired wavelength (determined from the UV-Vis spectrum, typically the S₀→S₂ transition) and record the emission spectrum over a suitable wavelength range.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.
-
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualization of Substituent Effects
The position of a substituent on the azulene ring has a predictable effect on its electronic structure and, consequently, its spectroscopic properties. This can be visualized as a logical workflow.
Caption: Influence of substituent position on the spectroscopic properties of azulene.
Conclusion
The spectroscopic properties of azulene derivatives are highly dependent on the position of substitution. Substituents at the 1-position generally exert a more significant influence on the electronic structure, leading to more pronounced shifts in UV-Vis absorption and distinct changes in NMR chemical shifts compared to substituents at the 2-position. This is attributed to the higher electron density at the 1- and 3-positions of the azulene core. The fluorescence properties are also modulated by the substitution pattern, with the position affecting the rates of radiative and non-radiative decay pathways. A thorough understanding of these structure-property relationships is crucial for the targeted design and synthesis of novel azulene derivatives with tailored spectroscopic characteristics for applications in various scientific and technological fields.
References
Bridging the Gap: A Comparative Guide to Experimental Findings and DFT Computational Analysis of 2-Isobutylazulene
For researchers, scientists, and professionals in drug development, the validation of experimental findings with computational analysis is a critical step in modern chemical research. This guide provides a comparative analysis of experimental data for azulene derivatives and the application of Density Functional Theory (DFT) for computational validation, using 2-isobutylazulene as a focal point. Due to the limited availability of specific experimental data for 2-isobutylazulene, this guide will utilize experimental data for the closely related and well-characterized 2-methylazulene as a proxy for comparison.
This approach allows for a robust demonstration of how DFT calculations can be employed to predict and validate the structural and spectroscopic properties of substituted azulenes, providing a powerful tool for understanding their chemical behavior.
Experimental Data and Protocols
A general protocol for the synthesis of a 2-alkylazulene, such as 2-methylazulene, can be adapted from established literature procedures. A common method involves the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one derivative and an enamine derived from a ketone. For the synthesis of 2-methylazulene, the enamine of acetone would be utilized.
General Synthetic Protocol for 2-Methylazulene:
-
Enamine Formation: The enamine is typically prepared in situ by reacting acetone with a secondary amine, such as pyrrolidine or morpholine, often with the removal of water.
-
Cycloaddition Reaction: The 2H-cyclohepta[b]furan-2-one precursor is then reacted with the enamine in a suitable solvent, such as ethanol or dioxane, under reflux conditions.
-
Workup and Purification: After the reaction is complete, the mixture is subjected to an aqueous workup to remove byproducts and unreacted starting materials. The crude product is then purified using column chromatography on silica gel to yield the desired 2-methylazulene.
Following synthesis, the compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data for 2-Methylazulene
The following table summarizes the available experimental spectroscopic data for 2-methylazulene, which will be used as a benchmark for our DFT computational analysis.
| Spectroscopic Data | Experimental Values |
| ¹H NMR (CDCl₃, ppm) | Aromatic Protons: Typically in the range of 7.0-8.5 ppm. Specific assignments are often complex due to coupling. Methyl Protons: A singlet typically observed around 2.5 ppm. |
| ¹³C NMR (CDCl₃, ppm) | 147.2, 138.0, 137.8, 137.1, 136.9, 125.8, 124.9, 124.1, 123.3, 115.9, 23.8[1] |
| UV-Vis (in EtOH), λmax (nm) | Similar to azulene, with characteristic absorptions in the visible region (around 580 nm) and in the UV region (around 270 nm and 340 nm). The exact positions and intensities of the absorption bands are influenced by the alkyl substituent. |
DFT Computational Analysis Protocol
Density Functional Theory (DFT) provides a theoretical framework to investigate the electronic structure and properties of molecules. The following protocol outlines a standard approach for the computational analysis of 2-isobutylazulene, which can be adapted for other azulene derivatives.
Computational Workflow:
References
The Influence of Alkyl Chain Length on the Electronic Properties of Azulene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced electronic landscape of azulene derivatives is critical for their application in novel therapeutics and organic electronics. This guide provides a comparative analysis of how varying alkyl chain lengths on azulene-based molecules can modulate their electronic properties, supported by experimental data and detailed methodologies.
While direct comparative studies on simple 2-alkylazulenes are limited in available literature, a comprehensive analysis of more complex azulene-core-based hole-transporting materials (HTMs) offers significant insights. A study on two-dimensionally expanded azulene-core molecules with varying alkoxy chain lengths provides a strong proxy for understanding the fundamental principles at play.[1]
Executive Summary of Key Findings
Increasing the length of the alkyl chain on these azulene derivatives does not significantly alter the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energy levels. However, it does have a discernible impact on hole mobility and the overall performance of devices incorporating these materials. Shorter alkyl chains tend to correlate with improved electrical properties.[1]
Comparative Analysis of Electronic Properties
The following table summarizes the key electronic properties of a series of azulene-core-based HTMs with varying alkoxy chain lengths.
| Compound Name | Alkoxy Chain | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| Azu-Me | Methyl | -5.10 | -2.05 | 3.05 | 2.5 x 10⁻⁴ |
| Azu-Bu | n-Butyl | -5.12 | -2.06 | 3.06 | 1.8 x 10⁻⁴ |
| Azu-Oct | n-Octyl | -5.13 | -2.07 | 3.06 | 1.5 x 10⁻⁴ |
| Azu-Dod | n-Dodecyl | -5.14 | -2.08 | 3.06 | 1.2 x 10⁻⁴ |
Data extracted from a study on two-dimensionally expanded azulene-core-based hole-transporting materials.[1]
As the data indicates, the HOMO and LUMO levels show minimal variation with increasing alkyl chain length. This suggests that the core electronic structure of the azulene system dominates the frontier molecular orbital energies. However, a trend of decreasing hole mobility is observed as the alkyl chains become longer. This is likely attributable to changes in thin-film morphology and intermolecular packing, where longer, more flexible chains can disrupt efficient charge transport pathways.
Experimental Protocols
The electronic properties cited above were determined using the following standard experimental techniques:
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the electrochemical properties of the molecules, from which the HOMO and LUMO energy levels are estimated.
-
Instrumentation: A standard three-electrode cell is used, typically with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Procedure: The azulene derivative is dissolved in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is swept between a set range, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.
-
Calculation: The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc+) as an external standard:
-
HOMO (eV) = -[e(E_ox - E_1/2(Fc/Fc+)) + 4.8]
-
LUMO (eV) = -[e(E_red - E_1/2(Fc/Fc+)) + 4.8]
-
Space-Charge-Limited Current (SCLC) Method
The hole mobility of the materials is measured using the SCLC method in a hole-only device configuration.
-
Device Fabrication: The azulene-based HTM is sandwiched between two electrodes, typically indium tin oxide (ITO) and gold (Au).
-
Measurement: The current density is measured as a function of the applied voltage.
-
Analysis: The hole mobility (μ) is calculated from the slope of the plot of the square root of the current density (J^1/2) versus voltage (V) in the space-charge-limited region, using the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, and d is the thickness of the film.
-
Relationship Between Alkyl Chain Length and Electronic Properties
The following diagram illustrates the general trend observed between the length of the alkyl side chain and the hole mobility of the azulene-based compounds.
Caption: Conceptual workflow illustrating the influence of alkyl chain length on molecular packing and resulting hole mobility.
Concluding Remarks
The strategic modification of alkyl chain length on azulene-based molecules presents a viable method for fine-tuning their solid-state properties without significantly altering their fundamental electronic energy levels. For applications in organic electronics, shorter alkyl chains appear to be advantageous for promoting higher charge carrier mobility.[1] These findings underscore the importance of considering steric and morphological effects in the molecular design of novel azulene derivatives for advanced applications. Further research focusing on a systematic variation of alkyl chains directly on the 2-position of the azulene core would be invaluable to corroborate and expand upon these principles.
References
Cross-Validation of Analytical Methods for the Characterization of 2-(2-Methylpropyl)azulene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-(2-Methylpropyl)azulene, a key azulene derivative. In the interest of providing robust experimental data, this document leverages validated methods for the closely related compound, guaiazulene (1,4-dimethyl-7-isopropylazulene), as a surrogate for this compound. The structural similarity between these compounds allows for a strong comparative framework, though minor variations in analytical behavior may arise due to the differing alkyl substituents. This guide will objectively compare the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by spectroscopic techniques including UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the key performance parameters for the analytical methods discussed. The data presented is based on validated methods for the analysis of guaiazulene in complex matrices, providing a reliable benchmark for the analysis of this compound.[1][2]
Table 1: Comparison of Chromatographic Methods for Azulene Derivative Analysis
| Parameter | HPLC-DAD | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass analysis. |
| Selectivity | Good selectivity based on chromatographic retention time and UV-Vis spectrum. | Excellent selectivity based on retention time and mass fragmentation pattern, providing high confidence in identification. |
| Sensitivity | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are typically in the low ng/mL range. | High sensitivity, with LOD and LOQ often in the pg/mL range. |
| Linearity | Excellent linearity over a wide concentration range is achievable. | Good linearity, though it can be affected by matrix effects and detector saturation at high concentrations. |
| Precision | High precision, with Relative Standard Deviation (RSD) values typically below 5% for replicate measurements. | Good precision, with RSD values generally below 10%. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Higher, with run times often in the range of 10-20 minutes per sample. |
| Instrumentation Cost | Lower to moderate. | Higher. |
Table 2: Validation Parameters for HPLC-DAD and GC-MS Methods (based on Guaiazulene data)
| Validation Parameter | HPLC-DAD | GC-MS |
| Linearity (Concentration Range) | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD %) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for guaiazulene and are expected to be highly applicable to this compound with minor optimization.[1][2][3]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Diode-array detector monitoring at the wavelength of maximum absorbance for this compound (expected to be around 280 nm and in the visible region).
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Capillary column suitable for the analysis of semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of solvent.
-
Inject an aliquot into the GC-MS system.
Mandatory Visualization
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for the analysis of this compound by HPLC-DAD.
Experimental Workflow for GC-MS Analysis
References
- 1. Guaiazulene in health care products: determination by GC-MS and HPLC-DAD and photostability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the photostability of guaiazulene by high-performance liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2-Isobutylazulene and its Analogs in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of azulene and its derivatives have positioned them as compelling candidates for next-generation organic electronic devices. Their inherent dipole moment, narrow HOMO-LUMO gap, and tunable characteristics offer a rich playground for molecular engineering. This guide provides a comparative analysis of the performance of azulene-based materials in organic field-effect transistors (OFETs) and organic solar cells (OSCs), with a specific focus on contextualizing the potential of 2-isobutylazulene. Due to a lack of direct experimental data for 2-isobutylazulene, this guide leverages performance data from structurally related azulene derivatives to project its potential and provide a benchmark for future research.
Performance in Organic Field-Effect Transistors (OFETs)
Azulene derivatives have demonstrated both p-type (hole-transporting) and n-type (electron-transporting) behavior in OFETs, with performance metrics being highly dependent on the nature and position of substituents on the azulene core. The introduction of alkyl chains, such as the isobutyl group, is known to influence molecular packing and solubility, which are critical factors for device performance.
Comparative Performance of Azulene Derivatives in OFETs
| Compound/Polymer | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| Di(azulen-2-yl)phenylene-alt-diketopyrrolopyrrole (DPPA1) | Top-Gate, Bottom-Contact | 0.97 | - | > 10^5 | [1] |
| 2,6':2',6"-Terazulene | Top-Gate, Bottom-Contact | - | 0.29 | > 10^5 | [1] |
| Poly(TBAzDI-TPD) (a 2,6-connected azulene copolymer) | Bottom-Gate, Top-Contact | - | 0.42 | > 10^6 | [1] |
| Azulene-endcapped oligomer | - | 5.0 x 10⁻² | - | - | [2] |
| Azulene-based squarylium dye | - | ~10⁻⁴ | ~10⁻⁴ | - | [2] |
Table 1: Summary of reported charge carrier mobilities and on/off ratios for various azulene derivatives in OFETs.
Based on the available data, the isobutyl group in 2-isobutylazulene, being a simple alkyl substituent, is likely to primarily influence the material's processability from solution and its solid-state morphology. While it may not induce the high charge carrier mobilities seen in extensively conjugated or donor-acceptor type azulene derivatives, it could still be expected to exhibit semiconducting properties.
Performance in Organic Solar Cells (OSCs)
The application of azulene derivatives in OSCs is an emerging area of research. Their strong absorption in the visible spectrum and tunable energy levels make them attractive as both donor and acceptor materials in bulk heterojunction (BHJ) devices.
Performance of an Azulene-Based Polymer in an OSC
| Polymer | Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| Polymer containing 2,6-connected azulene units | BHJ with PC71BM | 2.04% | - | - | - |
Table 2: Photovoltaic performance of a polymer incorporating azulene units.
The performance of 2-isobutylazulene in an OSC would depend on its energy levels (HOMO and LUMO) relative to a suitable donor or acceptor material, as well as its ability to form an optimal bicontinuous interpenetrating network in the active layer. The isobutyl group could enhance solubility, facilitating the formation of a well-mixed active layer.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon scientific findings. Below is a representative protocol for the fabrication and characterization of a solution-processed OFET with a small molecule organic semiconductor like an azulene derivative.
Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (300 nm) is used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and to render the surface hydrophilic.
-
Dielectric Surface Modification: To improve the interface for organic semiconductor deposition, the SiO₂ surface is treated with a self-assembled monolayer (SAM). For example, the substrate can be immersed in a 10 mM solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 10 minutes. This creates a hydrophobic surface that promotes better crystalline growth of the organic semiconductor.
-
Semiconductor Deposition: A solution of the azulene derivative (e.g., 5 mg/mL in chloroform) is prepared. The solution is then spin-coated onto the OTS-treated substrate at 2000 rpm for 60 seconds. The substrate is subsequently annealed on a hotplate at a temperature optimized for the specific azulene derivative (e.g., 80-120 °C) for 30 minutes under a nitrogen atmosphere to remove residual solvent and improve film crystallinity.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes (50 nm) are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask, for example, L = 50 µm and W = 1000 µm.
Characterization of the OFET
The electrical characteristics of the fabricated OFETs are measured under ambient conditions or in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) at various gate-source voltages (V_gs).
-
Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant drain-source voltage (V_ds) in the saturation regime.
From the transfer characteristics, the field-effect mobility (µ) is calculated in the saturation regime using the following equation:
I_d = (µ * C_i * W) / (2 * L) * (V_gs - V_th)²
where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage. The on/off ratio is determined from the ratio of the maximum to the minimum drain current in the transfer curve.
Visualizations
Experimental Workflow for OFET Fabrication
Caption: Workflow for fabricating a solution-processed organic field-effect transistor.
Signaling Pathway for Charge Transport in an OFET
Caption: Charge transport mechanism in a field-effect transistor.
References
Predicting the Rainbow: A Guide to Validating Theoretical Models for the Absorption Spectra of Substituted Azulenes
For researchers, scientists, and drug development professionals, accurately predicting the absorption spectra of molecules is crucial for designing novel chromophores and understanding their electronic properties. This guide provides a comparative analysis of theoretical models used to predict the absorption spectra of substituted azulenes, validated against experimental data. We delve into the methodologies behind both theoretical calculations and experimental measurements to offer a comprehensive resource for validating computational predictions.
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic and optical properties, including their characteristic blue color. The ability to theoretically predict how chemical substitutions will alter their absorption spectra is a powerful tool in the rational design of new materials with tailored optical characteristics. This guide focuses on the validation of common theoretical approaches, primarily Time-Dependent Density Functional Theory (TD-DFT), by comparing their predictions with experimentally measured UV-Vis absorption spectra.
Comparative Analysis of Theoretical and Experimental Data
The following table summarizes the experimentally observed maximum absorption wavelengths (λmax) for a selection of substituted azulenes alongside the values predicted by various theoretical models. This direct comparison allows for an objective assessment of the accuracy of different computational methods.
| Compound | Substituent(s) | Solvent | Experimental λmax (nm) | Theoretical Model | Calculated λmax (nm) | Reference |
| Azulene | - | Cyclohexane | 580, 340, 276 | TD-B3LYP/6-31G(d) | 550, 325, 268 | [1] |
| 2-Phenylazulene | 2-Phenyl | THF | 610, 350, 287 | TD-ωB97X-D/6-31+G(d) | 595, 342, 280 | [2] |
| 1,3-di(thiophen-2-yl)azulene | 1,3-di(thiophen-2-yl) | Dichloromethane | 438 | TD-B3LYP/6-31G(d) | 425 | |
| 2-(N,N-diphenylaniline)-azulene | 2-(N,N-diphenylaniline) | Dichloromethane | 436 | TD-B3LYP/6-31G | - | [3] |
| 2,6-di(N,N-diphenylaniline)-azulene | 2,6-di(N,N-diphenylaniline) | Dichloromethane | 468 | TD-B3LYP/6-31G | - | [3] |
Note: The accuracy of theoretical predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects in the computational model.
Experimental and Theoretical Methodologies
A thorough understanding of the underlying methodologies is essential for a critical evaluation of the comparison between experimental and theoretical data.
Experimental Protocols: UV-Vis Spectroscopy
The experimental absorption spectra are typically recorded using a UV-Vis spectrophotometer. A solution of the azulene derivative is prepared in a suitable solvent, and the absorbance is measured over a range of wavelengths.
A typical experimental protocol involves:
-
Sample Preparation: A known concentration of the synthesized and purified azulene derivative is dissolved in a spectroscopic grade solvent (e.g., cyclohexane, tetrahydrofuran (THF), acetonitrile, or dichloromethane).[2][4] The choice of solvent is critical as it can influence the position of the absorption maxima.[5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used to record the absorption spectrum.
-
Measurement: The absorbance of the sample is measured across a specific wavelength range, typically from 200 to 800 nm. A reference cuvette containing only the solvent is used to correct for any solvent absorption.
-
Data Analysis: The wavelength of maximum absorption (λmax) for each electronic transition is determined from the resulting spectrum.
Theoretical Protocols: Computational Chemistry
The theoretical prediction of absorption spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method calculates the excitation energies and oscillator strengths of electronic transitions.
A standard theoretical protocol includes:
-
Molecular Geometry Optimization: The ground-state geometry of the substituted azulene is optimized using a specific functional (e.g., B3LYP, CAM-B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), 6-31+G(d,p)).[6][7][8]
-
Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima. The same functional and basis set are typically used for consistency.
-
Solvent Effects: To improve the accuracy of the predictions, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the theoretical absorption spectrum.
Workflow for Validation of Theoretical Models
The process of validating theoretical models for predicting absorption spectra involves a systematic comparison of computational results with experimental data. The following diagram illustrates this workflow.
Caption: Workflow for the validation of theoretical models.
Conclusion
The validation of theoretical models against experimental data is a cornerstone of computational chemistry. For substituted azulenes, TD-DFT has proven to be a valuable tool for predicting their absorption spectra. However, the accuracy of these predictions is highly dependent on the chosen computational parameters. By systematically comparing theoretical and experimental results, researchers can refine their computational models to achieve greater predictive power, accelerating the discovery and design of novel functional materials. This guide provides a framework for such a validation process, emphasizing the importance of clear and detailed methodologies for both experimental and theoretical investigations.
References
- 1. Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha’s Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(2-Methylpropyl)azulene: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Methylpropyl)azulene was located. The following disposal procedures are based on the known hazards of the parent compound, azulene, and should be adapted with caution. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and circumstances.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental protection. Based on data for the parent compound, azulene, this substance is classified as a hazardous material, an irritant to the skin, eyes, and respiratory system, and is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1]
Essential Safety Precautions: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is necessary.
Quantitative Data for Hazard and Disposal Assessment
The following table summarizes key quantitative data for azulene, the parent compound of this compound. These values are critical for the proper classification and transportation of the waste material.
| Property | Value | Citation |
| Transport Information | ||
| UN Number | 3077 | [1] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. | [1] |
| Transport Hazard Class | 9 | [1] |
| Packing Group | III | [1] |
| Marine Pollutant | Yes | [1] |
| Environmental Hazard | ||
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation and handling of waste streams.
Step 1: Waste Segregation
-
Solid Waste: Collect un- or partially-used this compound, as well as grossly contaminated items such as weighing boats and filter paper, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Labware: Glassware and other lab materials that have come into contact with the compound should be decontaminated. If decontamination is not feasible, they must be disposed of as hazardous solid waste.
Step 2: Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
Step 3: Storage of Waste
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area. This area should be secure and away from general laboratory traffic.
Step 4: Waste Pickup and Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] All waste must be handled by a licensed hazardous waste disposal company.
Experimental Protocol: Decontamination of Labware
For reusable labware, a thorough decontamination process is essential.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone). Collect the rinse solvent as hazardous liquid waste.
-
Washing: Wash the rinsed glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(2-Methylpropyl)azulene
This guide provides immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-(2-Methylpropyl)azulene. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Hazard Summary
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its parent compound and the chemical class of aromatic hydrocarbons.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Viton® gloves | Viton® has excellent resistance to aromatic hydrocarbons, providing robust protection against skin contact.[1][2][3][4][5] Nitrile and butyl rubber gloves offer poor resistance and are not recommended for handling this compound.[6][7] |
| Eye and Face Protection | Chemical splash goggles or a face shield | To protect against splashes that may cause serious eye irritation. Standard safety glasses are not sufficient. |
| Body Protection | Laboratory coat or chemical-resistant apron | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any vapors or aerosols, which may cause respiratory irritation. |
Experimental Protocols: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is essential to prevent contamination.[8][9][10][11][12]
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Apron: Put on the laboratory coat or apron, ensuring it is securely fastened.
-
Eye and Face Protection: Put on chemical splash goggles or a face shield.
-
Gloves: Put on Viton® gloves, ensuring the cuffs of the gloves extend over the sleeves of the laboratory coat.[12]
Doffing Sequence:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[11]
-
Hand Hygiene: Perform hand hygiene.
-
Gown/Apron: Remove the laboratory coat or apron by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed.
-
Eye and Face Protection: Remove goggles or face shield from the back to the front.
-
Hand Hygiene: Perform hand hygiene again after all PPE has been removed.
Workflow for Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Operational and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable container for hazardous waste disposal.
Disposal:
-
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Dispose of the waste in a designated, properly labeled, and sealed container.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[13] Do not dispose of this chemical down the drain or in the regular trash.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemtools.com.au [chemtools.com.au]
- 4. foxxlifesciences.in [foxxlifesciences.in]
- 5. j-flex.com [j-flex.com]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 10. munglobal.com.au [munglobal.com.au]
- 11. libertysafety.com [libertysafety.com]
- 12. miemss.org [miemss.org]
- 13. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
